Product packaging for 5-Bromo-4-fluoro-2-iodopyridine(Cat. No.:CAS No. 1260669-95-1)

5-Bromo-4-fluoro-2-iodopyridine

Cat. No.: B567896
CAS No.: 1260669-95-1
M. Wt: 301.885
InChI Key: NZCFBARDJVIUGQ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-iodopyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H2BrFIN and its molecular weight is 301.885. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrFIN B567896 5-Bromo-4-fluoro-2-iodopyridine CAS No. 1260669-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-fluoro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-2-9-5(8)1-4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCFBARDJVIUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-iodopyridine: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-4-fluoro-2-iodopyridine, a key intermediate in the development of novel pharmaceuticals and functional materials. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from structurally similar halogenated pyridines to provide a broader context for its potential applications and handling.

Core Chemical Properties

This compound belongs to the class of polysubstituted pyridines, which are pivotal scaffolds in medicinal chemistry.[1] The strategic placement of three different halogen atoms (bromine, fluorine, and iodine) on the pyridine ring imparts distinct reactivity to each position, making it a highly versatile synthetic building block.

Physicochemical Data

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes its basic properties and includes data for analogous compounds to provide a comparative reference.

PropertyThis compound2-Bromo-5-fluoro-4-iodopyridine5-Bromo-2-iodopyridine5-Bromo-2-fluoropyridine
CAS Number 1260669-95-1[2]1061357-89-8[3]223463-13-6766-11-0[4]
Molecular Formula C₅H₂BrFINC₅H₂BrFIN[3]C₅H₃BrINC₅H₃BrFN[4]
Molecular Weight 301.88 g/mol 301.88 g/mol [3]283.89 g/mol 175.99 g/mol [4]
Appearance Not specifiedOff-White Powder[3]SolidColorless liquid[4]
Melting Point Not specifiedNot specified113-117 °CNot applicable
Boiling Point Not specified266.8±40.0 °C at 760 mmHg[3]Not specified162-164 °C at 750 mmHg[4]
Density Not specifiedNot specifiedNot specified1.71 g/mL at 25 °C[4]
Refractive Index Not specifiedNot specifiedNot specifiedn20/D 1.5325[4]
Spectroscopic Data

Synthesis and Reactivity

Polysubstituted pyridines are valuable intermediates in organic synthesis, and their preparation often involves multi-step sequences.[7][8] The synthesis of compounds like this compound typically starts from more readily available pyridine derivatives, followed by a series of halogenation and functional group interconversion reactions.

General Reactivity

The chemical behavior of this compound is dominated by the differential reactivity of the C-I, C-Br, and C-F bonds. This allows for selective functionalization through various cross-coupling reactions. The high reactivity of the C-I bond, followed by the C-Br bond, makes this compound an excellent substrate for sequential, site-selective modifications. This is a crucial feature for the construction of complex molecular architectures.[9]

The following diagram illustrates the general reactivity of a polyhalogenated pyridine in common cross-coupling reactions.

G General Reactivity of Polyhalogenated Pyridines This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling R-B(OH)2, Pd catalyst (selective at C-I, then C-Br) Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst (selective at C-I, then C-Br) Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine, Pd catalyst (selective at C-I, then C-Br) Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Nucleophile (at C-F, activated position)

Caption: Reactivity of this compound in cross-coupling reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not explicitly published. However, the following generalized procedures are based on established methods for the synthesis and manipulation of similar halogenated pyridines and can be adapted by skilled chemists.[10][11][12]

General Procedure for the Synthesis of Halogenated Pyridines

The synthesis of polyhalogenated pyridines often involves a diazotization-halogenation sequence (Sandmeyer or Schiemann-type reactions) from an aminopyridine precursor, or through directed ortho-metalation followed by quenching with an electrophilic halogen source.

Illustrative Synthesis Workflow:

G General Synthetic Workflow for Halogenated Pyridines start Starting Pyridine Derivative step1 Functional Group Introduction (e.g., Amination/Nitration) start->step1 step2 Diazotization of Aminopyridine step1->step2 step3 Halogenation (e.g., Sandmeyer or Schiemann Reaction) step2->step3 step4 Further Halogenation/Functionalization step3->step4 product This compound step4->product

Caption: A generalized synthetic workflow for preparing polyhalogenated pyridines.

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol outlines a typical procedure for a palladium-catalyzed Suzuki cross-coupling reaction, which is a common application for halogenated pyridines.

Materials:

  • This compound (or other halopyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halopyridine (1.0 eq.), arylboronic acid (1.1-1.5 eq.), palladium catalyst (0.01-0.05 eq.), and base (2.0-3.0 eq.).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

Halogenated pyridines are crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[13] The ability to selectively introduce different substituents at the iodine, bromine, and fluorine positions of this compound allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.[14] The pyridine scaffold itself is a well-established pharmacophore present in numerous approved drugs.[1] In materials science, these compounds can be used to synthesize novel organic semiconductors, ligands for metal complexes, and functional polymers.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15]

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 5-Bromo-4-fluoro-2-iodopyridine, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The proposed synthesis leverages the well-established Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to a halide via a diazonium salt intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and clear visual representations of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis of this compound commences with the commercially available 5-Bromo-4-fluoropyridin-2-amine .[1][2] This starting material undergoes a two-step, one-pot transformation. The first step is the diazotization of the primary amino group using sodium nitrite in an acidic medium to form an in situ diazonium salt. In the second step, this highly reactive intermediate is subjected to an iodination reaction upon treatment with potassium iodide to yield the desired product. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring, including halogens, through the displacement of a diazonium salt.[3][4][5][6]

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 5-Bromo-4-fluoropyridin-2-amine intermediate 5-Bromo-4-fluoro-2-diazoniumpyridine salt start->intermediate 1. NaNO₂, H₂SO₄ 0-5 °C (Diazotization) product This compound intermediate->product 2. KI (Iodination)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocol is adapted from established procedures for the diazotization and iodination of substituted aminopyridines. Optimization may be required to achieve the highest yield and purity for this specific substrate.

2.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Grade
5-Bromo-4-fluoropyridin-2-amine191.00≥98%
Sodium Nitrite (NaNO₂)69.00ACS Reagent, ≥97%
Sulfuric Acid (H₂SO₄)98.0895-98%
Potassium Iodide (KI)166.00ACS Reagent, ≥99%
Dichloromethane (CH₂Cl₂)84.93HPLC Grade
Saturated Sodium Bicarbonate (NaHCO₃)84.01Aqueous Solution
Saturated Sodium Thiosulfate (Na₂S₂O₃)158.11Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)120.37≥97%
Deionized Water18.02-

2.2. Step-by-Step Synthesis Procedure

Step 1: Diazotization of 5-Bromo-4-fluoropyridin-2-amine

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-Bromo-4-fluoropyridin-2-amine (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled solution of concentrated sulfuric acid (3.0 eq) in deionized water, ensuring the internal temperature is maintained below 10 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the internal temperature between 0 °C and 5 °C during this addition to prevent the premature decomposition of the diazonium salt.

  • After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The solution should be used immediately in the subsequent step.

Step 2: Iodination

  • In a separate 500 mL flask, dissolve potassium iodide (1.5 eq) in deionized water. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous evolution of nitrogen gas should be observed. Control the rate of addition to manage the effervescence.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • To ensure the complete decomposition of the diazonium salt, gently heat the mixture to 40-50 °C for 30 minutes.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the proposed synthesis.

CompoundMolar Mass ( g/mol )Stoichiometric RatioPurity
5-Bromo-4-fluoropyridin-2-amine191.00[2]1.0 eq≥98%[1][2]
Sodium Nitrite69.001.2 eq≥97%
Sulfuric Acid98.083.0 eq95-98%
Potassium Iodide166.001.5 eq≥99%
This compound 301.89 Product >95% (Post-purification)

Note: The yield for this specific synthesis is not reported in the provided search results and would need to be determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Workflow cluster_prep Reaction Setup cluster_diazotization Diazotization cluster_iodination Iodination & Decomposition cluster_workup Work-up & Purification A Dissolve 5-Bromo-4-fluoropyridin-2-amine in H₂SO₄/H₂O B Cool to 0-5 °C A->B C Dropwise addition of NaNO₂ solution B->C D Stir for 30 min at 0-5 °C C->D E Add diazonium salt to cold KI solution D->E F Warm to RT, then heat to 50 °C E->F G DCM Extraction F->G H Aqueous Washes (Na₂S₂O₃, NaHCO₃, Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Diazonium Salts: Potentially explosive, especially when isolated in a dry state. It is imperative to keep the diazonium salt in solution and at low temperatures at all times.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • Nitrogen Evolution: The reaction produces nitrogen gas, which can cause pressure buildup. Ensure the reaction vessel is not sealed.

This guide outlines a robust and detailed procedure for the synthesis of this compound. Adherence to the experimental protocols and safety precautions is essential for the successful and safe execution of this synthesis.

References

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluoro-2-iodopyridine, bearing the Chemical Abstracts Service (CAS) registry number 1260669-95-1, is a key halogenated pyridine derivative.[1][2] This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective and sequential functionalization. The presence of bromine, fluorine, and iodine atoms at distinct positions on the pyridine ring offers multiple reactive handles for advanced organic synthesis, particularly in the construction of complex, polysubstituted pyridine cores for novel drug candidates and functional materials. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its utility in cross-coupling reactions.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on data for structurally similar compounds and information from chemical suppliers, the following properties can be summarized.

PropertyValueReference
CAS Number 1260669-95-1[1][2]
Molecular Formula C5H2BrFIN[3]
Molecular Weight 301.88 g/mol [3]
Appearance Off-White to Light Yellow SolidN/A
Purity ≥97%[4]
Storage Store in a cool, dry, dark place under an inert atmosphere.[5]

Note: Some physical properties such as melting and boiling points are not consistently reported and should be determined experimentally.

Synthesis

Reactivity and Applications in Organic Synthesis

The strategic placement of three different halogen atoms on the pyridine ring makes this compound a highly valuable and versatile intermediate in organic synthesis. The differential reactivity of the carbon-halogen bonds allows for selective functionalization. Generally, the carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is more susceptible to nucleophilic aromatic substitution. This reactivity profile enables the sequential introduction of various substituents onto the pyridine core.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[8] Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for selective Suzuki-Miyaura coupling at the 2-position. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups while leaving the bromo and fluoro substituents intact for subsequent transformations.

This protocol is a generalized procedure adapted from similar reactions and should be optimized for specific substrates.[9][10]

Reaction:

reagent1 This compound product 2-Aryl-5-bromo-4-fluoropyridine reagent1->product Suzuki Coupling reagent2 Arylboronic Acid reagent2->product catalyst Pd(PPh3)4 catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Dioxane/H2O) solvent->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • The crude product is then purified by flash column chromatography.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique arrangement of three different halogen atoms allows for selective and sequential functionalization, providing access to a wide array of complex polysubstituted pyridines. The high reactivity of the iodo group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an ideal starting point for the synthesis of novel compounds with potential biological activity. Further research into the properties and reactivity of this compound is warranted to fully exploit its potential in drug discovery and materials science.

Workflow and Pathway Diagrams

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Aminopyridine) step1 Halogenation/ Diazotization start->step1 intermediate This compound step1->intermediate step2 Purification intermediate->step2 product Pure Compound step2->product

A generalized synthetic workflow for this compound.

A This compound B Suzuki Coupling (at Iodo position) A->B Arylboronic Acid, Pd catalyst C 2-Aryl-5-bromo-4-fluoropyridine B->C D Further Functionalization (e.g., at Bromo position) C->D Coupling Partner, Catalyst E Polysubstituted Pyridine Derivative D->E

Sequential functionalization pathway of this compound.

References

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-iodopyridine: A Versatile Halogenated Pyridine Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 5-Bromo-4-fluoro-2-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited direct experimental data on this specific isomer, this guide leverages data from closely related analogues to provide a thorough and practical resource for researchers.

Molecular Structure and Properties

This compound is a polysubstituted pyridine ring with the chemical formula C₅H₂BrFIN. The strategic placement of three different halogen atoms (bromine, fluorine, and iodine) on the pyridine core imparts distinct reactivity to each position, making it a highly versatile building block for the synthesis of complex molecules.

Below is a summary of its key chemical and physical properties.

PropertyValue
CAS Number 1805937-19-2
Molecular Formula C₅H₂BrFIN
Molecular Weight 301.88 g/mol
SMILES IC1C(Br)=CN=C(F)C=1
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C

Data sourced from commercial supplier information.[1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis starts from a suitable bromofluoropyridine precursor. The key steps would likely involve a directed ortho-metalation followed by iodination.

Starting Material: 2-bromo-4-fluoropyridine

Step 1: Lithiation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-bromo-4-fluoropyridine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to the reaction mixture.

  • Stir the mixture at -78°C for a specified time to allow for the deprotonation at the C3 position.

Step 2: Iodination

  • To the reaction mixture from Step 1, slowly add a solution of iodine (I₂) in anhydrous THF.

  • Allow the reaction to proceed at -78°C and then gradually warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Applications in Drug Discovery and Organic Synthesis

Halogenated pyridines are crucial intermediates in the pharmaceutical industry due to their utility in a variety of cross-coupling reactions. The distinct reactivity of the C-Br, C-F, and C-I bonds in this compound allows for selective functionalization.

  • Cross-Coupling Reactions: The iodine and bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, to build complex molecular architectures.

  • Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles, providing a route to introduce nitrogen, oxygen, or sulfur-containing functional groups.

  • Medicinal Chemistry: Pyridine derivatives are prevalent in many active pharmaceutical ingredients (APIs). The ability to selectively functionalize this compound makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

Below is a diagram illustrating the potential synthetic utility of this compound in cross-coupling reactions.

G Potential Cross-Coupling Reactions of this compound A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C-I or C-Br functionalization C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->C C-I or C-Br functionalization D Stille Coupling (R-SnBu3, Pd catalyst) A->D C-I or C-Br functionalization E Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->E C-Br functionalization

Caption: Potential cross-coupling reactions of this compound.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the synthesis and subsequent functionalization of this compound.

G Synthetic and Functionalization Workflow cluster_synthesis Synthesis cluster_functionalization Functionalization Start Starting Material (e.g., 2-bromo-4-fluoropyridine) Lithiation Directed Ortho-Metalation (e.g., LDA, -78°C) Start->Lithiation Iodination Iodination (I2) Lithiation->Iodination Purification_Synth Purification (Column Chromatography) Iodination->Purification_Synth Product This compound Purification_Synth->Product CrossCoupling Selective Cross-Coupling (e.g., Suzuki, Sonogashira) Product->CrossCoupling SNAr Nucleophilic Aromatic Substitution (at C-F position) CrossCoupling->SNAr FinalProduct Diverse Functionalized Pyridines SNAr->FinalProduct

Caption: A logical workflow for the synthesis and functionalization of this compound.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising and versatile building block for organic synthesis and drug discovery. Its unique arrangement of three different halogens on a pyridine ring offers a platform for selective and diverse chemical modifications. While detailed experimental data for this specific isomer is still emerging, the established chemistry of related halogenated pyridines provides a strong foundation for its application in the development of novel chemical entities. This guide serves as a valuable resource for researchers looking to explore the potential of this intriguing molecule.

References

Technical Guide: Spectroscopic Profile of 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectral data for 5-Bromo-4-fluoro-2-iodopyridine is limited. The data presented in this document is predicted based on the analysis of structurally analogous compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Chemical Structure

The chemical structure and atom numbering for this compound are presented below. This numbering is used for the assignment of predicted NMR signals.

Structure of this compound with atom numbering.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Spectrometer Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 8.0 - 8.2Doublet (d)~ 5.01HH-6
~ 7.6 - 7.8Doublet (d)~ 2.01HH-3

Note: The chemical shifts are estimates. The multiplicity of H-6 is predicted as a doublet due to coupling with H-3, and H-3 is a doublet due to coupling with H-6. Further coupling to the fluorine at position 4 might be observed.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Spectrometer Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 155-160 (d, J ≈ 250 Hz)C-4
~ 150-155C-6
~ 140-145C-2
~ 125-130 (d, J ≈ 20 Hz)C-5
~ 120-125 (d, J ≈ 5 Hz)C-3

Note: The chemical shifts are approximate. Carbons C-3, C-4, and C-5 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Spectrometer Frequency: 376 MHz)

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -130Singlet or complex multiplet

Note: The chemical shift is referenced to CFCl₃. The multiplicity will depend on the coupling with the aromatic protons.

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: EI)

m/zAssignment
~ 301/303[M]⁺ (Molecular ion)
~ 174/176[M - I]⁺
~ 222[M - Br]⁺

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic isotopic patterns for fragments containing bromine.

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atom.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm and 16 to 64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard.

3.2 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

G start Compound Synthesis and Purification nmr_prep NMR Sample Preparation start->nmr_prep ms_prep MS Sample Preparation start->ms_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, ¹⁹F) nmr_prep->nmr_acq ms_acq MS Data Acquisition ms_prep->ms_acq nmr_proc NMR Data Processing nmr_acq->nmr_proc ms_proc MS Data Processing ms_acq->ms_proc nmr_interp ¹H, ¹³C, ¹⁹F NMR Interpretation nmr_proc->nmr_interp ms_interp MS Interpretation (Molecular Ion, Fragmentation) ms_proc->ms_interp structure_elucid Structure Elucidation and Confirmation nmr_interp->structure_elucid ms_interp->structure_elucid report Final Report and Data Archiving structure_elucid->report

An In-depth Technical Guide to the Reactivity of 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluoro-2-iodopyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique arrangement of three distinct halogen atoms—iodine, bromine, and fluorine—on a pyridine core allows for a range of selective and sequential functionalization reactions. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic insights are presented to enable its effective use in complex molecule synthesis.

Introduction

Polyhalogenated pyridines are invaluable synthons in the development of novel pharmaceuticals and functional materials. The differential reactivity of carbon-halogen bonds provides a powerful tool for regioselective synthesis, allowing for the controlled and stepwise introduction of various substituents. This compound is a prime example of such a versatile building block, offering three distinct reaction sites that can be addressed with high selectivity.

The core of its reactivity lies in the established hierarchy of halogen reactivity in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl >> C-F.[1][2][3][4] This intrinsic property allows for the selective functionalization of the C-I bond at the 2-position, followed by reaction at the C-Br bond at the 5-position, while the C-F bond at the 4-position typically remains intact under these conditions. The fluorine substituent, however, activates the 4-position for nucleophilic aromatic substitution (SNAr). This guide will explore these reactivities in detail.

Synthesis of this compound

A hypothetical synthetic workflow is depicted below:

A Commercially Available 4-Fluoropyridine Derivative B Bromination A->B e.g., NBS C Iodination B->C e.g., LDA, I2 D This compound C->D Reactivity Reactivity Order in Pd Cross-Coupling CI C-I (Position 2) Most Reactive Reactivity->CI 1st CBr C-Br (Position 5) Intermediate Reactivity Reactivity->CBr 2nd CF C-F (Position 4) Least Reactive Reactivity->CF 3rd Start This compound Step1 Selective Cross-Coupling at C-2 (Iodo) Start->Step1 Suzuki, Sonogashira, Buchwald-Hartwig Intermediate 5-Bromo-4-fluoro-2-substituted-pyridine Step1->Intermediate Step2 Cross-Coupling at C-5 (Bromo) Intermediate->Step2 Suzuki, Sonogashira, Buchwald-Hartwig Product 2,5-Disubstituted-4-fluoropyridine Step2->Product Start This compound SNAr Nucleophilic Aromatic Substitution at C-4 (Fluoro) Start->SNAr Nu- (e.g., RO-, R2N-) Heat Product 4-Substituted-5-bromo-2-iodopyridine SNAr->Product

References

Stability and Storage of 5-Bromo-4-fluoro-2-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of 5-Bromo-4-fluoro-2-iodopyridine, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally similar halogenated pyridines and general principles of chemical stability and handling.

Core Stability and Recommended Storage

Recommended Storage Conditions

Based on data for analogous compounds, the following storage conditions are recommended to maximize the shelf life of this compound.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and potential side reactions.
For long-term storage, -20°C may be considered.[1]Further reduces the rate of decomposition.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)[2]Prevents oxidation and reactions with atmospheric moisture.
Light Store in a dark place or in an amber vial[2][3]Protects against photolytic degradation.
Container Tightly sealed, appropriate for chemical storage.Prevents contamination and exposure to air and moisture.
Incompatible Materials and Conditions to Avoid

To prevent degradation and hazardous reactions, it is crucial to avoid storing this compound with the following:

  • Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.

  • Strong Acids and Bases: Can catalyze decomposition or other unwanted reactions.

  • Heat and Sources of Ignition: While not highly flammable, avoiding high temperatures is crucial for stability.

  • Moisture: Can lead to hydrolysis or other degradation pathways.

Experimental Protocols for Stability Assessment

A systematic approach is necessary to determine the stability of this compound under specific laboratory or process conditions. The following is a generalized protocol that can be adapted for this purpose.

Preliminary Stability Test

Objective: To quickly assess the stability of the compound under typical laboratory conditions.

Methodology:

  • Prepare two samples of this compound from the same batch.

  • Analyze the "basal sample" immediately under optimal conditions (e.g., fresh solvent, immediate analysis by HPLC or GC) to determine its initial purity and impurity profile.

  • Store the "test sample" under the desired experimental conditions (e.g., at room temperature on the benchtop, in a specific solvent) for a defined period (e.g., 24, 48, or 72 hours).

  • After the storage period, analyze the test sample using the same analytical method as the basal sample.

  • Compare the purity and impurity profiles of the two samples. A significant decrease in purity or the appearance of new impurity peaks in the test sample indicates potential instability under the tested conditions.

Comprehensive Stability Study

Objective: To determine the degradation kinetics and define the shelf life of the compound under specific storage conditions.

Methodology:

  • Prepare multiple samples of this compound from the same batch.

  • Establish the initial purity and impurity profile by analyzing a set of samples at time zero.

  • Store the remaining samples under various controlled conditions (e.g., different temperatures, humidity levels, light exposures).

  • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), withdraw samples from each storage condition.

  • Analyze the withdrawn samples using a validated stability-indicating analytical method (e.g., HPLC with UV detection).

  • Quantify the amount of this compound remaining and any major degradation products.

  • Plot the concentration of the parent compound against time for each condition to determine the degradation rate and order of reaction.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows for the handling and stability testing of this compound.

G cluster_receiving Receiving and Initial Handling cluster_storage Recommended Storage cluster_handling Safe Handling Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log in Inventory System Inspect->Log Store Store in Designated Location Log->Store Conditions Temperature: 2-8°C Atmosphere: Inert Gas Light: Protected (Dark) Store->Conditions Workstation Prepare Well-Ventilated Workstation Store->Workstation PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Workstation->PPE Dispense Dispense Required Amount PPE->Dispense Seal Tightly Seal Container After Use Dispense->Seal Seal->Store Return to Storage

Caption: Recommended workflow for receiving, storing, and handling this compound.

G cluster_prep Sample Preparation cluster_storage Controlled Storage cluster_analysis Time-Point Analysis cluster_data Data Evaluation PrepareSamples Prepare Multiple Samples from a Single Batch T0_Analysis Analyze Basal Sample (T=0) for Initial Purity PrepareSamples->T0_Analysis Store_A Condition A (e.g., 25°C, Ambient Light) PrepareSamples->Store_A Store_B Condition B (e.g., 40°C, 75% RH) PrepareSamples->Store_B Store_C Condition C (e.g., 2-8°C, Protected) PrepareSamples->Store_C Analyze_T1 Analyze Samples at T=1 Store_A->Analyze_T1 Store_B->Analyze_T1 Store_C->Analyze_T1 Analyze_T2 Analyze Samples at T=2 Analyze_T1->Analyze_T2 Analyze_Tn Analyze Samples at T=n Analyze_T2->Analyze_Tn PlotData Plot Purity vs. Time Analyze_Tn->PlotData Kinetics Determine Degradation Kinetics PlotData->Kinetics ShelfLife Establish Shelf Life Kinetics->ShelfLife

Caption: Experimental workflow for a comprehensive stability study of this compound.

Conclusion

While specific stability data for this compound is not extensively published, by adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the quality of this important chemical intermediate. The provided experimental protocols offer a framework for generating in-house stability data to support research and development activities. It is strongly recommended that users perform their own stability assessments to qualify the compound for its intended use.

References

Navigating the Synthesis and Application of 5-Bromo-4-fluoro-2-iodopyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of pharmaceutical research and drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. Among these, polysubstituted pyridines represent a critical class of heterocycles due to their prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the commercial availability, synthetic strategies, and potential applications of the highly functionalized building block, 5-Bromo-4-fluoro-2-iodopyridine, and its closely related isomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Commercial Availability of Related Isomers

While direct commercial sources for this compound are not readily identifiable, several of its structural isomers are available from various chemical suppliers. This availability offers researchers alternative starting materials or scaffolds for their synthetic endeavors. The table below summarizes the key information for these related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Representative Suppliers
5-Bromo-2-fluoro-4-iodopyridine1805937-19-2C₅H₂BrFIN301.88BLD Pharm[1], Sigma-Aldrich
2-Bromo-5-fluoro-4-iodopyridine1061357-89-8C₅H₂BrFIN301.88Moldb[2], United States Biological[3]
3-Bromo-2-fluoro-4-iodopyridine884494-52-4C₅H₂BrFIN301.88Fisher Scientific[4]
2-Bromo-4-fluoropyridine357927-50-5C₅H₃BrFN175.99Sigma-Aldrich, Ossila[5]
5-Bromo-2-iodopyridine223463-13-6C₅H₃BrIN283.89Sigma-Aldrich[6], Thermo Scientific Chemicals[7]

Synthetic Strategies for Polysubstituted Pyridines

The synthesis of highly substituted pyridines, such as this compound, often requires a multi-step approach involving the construction of the pyridine ring followed by sequential functionalization. Alternatively, a pre-functionalized pyridine core can be further elaborated.

Proposed Synthetic Pathway for this compound

Given the lack of a directly reported synthesis, a plausible route can be devised starting from a more accessible precursor, such as 2-amino-4-fluoropyridine. The proposed pathway involves three key transformations: bromination, diazotization, and iodination via a Sandmeyer-type reaction.

G A 2-Amino-4-fluoropyridine B 2-Amino-5-bromo-4-fluoropyridine A->B Bromination (e.g., NBS) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, H+) D This compound C->D Iodination (e.g., KI)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps outlined in the proposed synthetic pathway. These should be considered as a starting point and may require optimization for the specific substrate.

1. Bromination of 2-Amino-4-fluoropyridine:

  • Materials: 2-Amino-4-fluoropyridine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure: To a solution of 2-Amino-4-fluoropyridine in acetonitrile, N-Bromosuccinimide (1.0-1.2 equivalents) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until completion, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2-Amino-5-bromo-4-fluoropyridine. A similar procedure has been reported for the bromination of 2-aminopyridine.[8]

2. Diazotization and Iodination (Sandmeyer-type Reaction):

  • Materials: 2-Amino-5-bromo-4-fluoropyridine, Sodium Nitrite (NaNO₂), a strong acid (e.g., H₂SO₄ or HCl), Potassium Iodide (KI).

  • Procedure: The 2-Amino-5-bromo-4-fluoropyridine is dissolved in an aqueous acidic solution and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. This is a standard procedure for diazotization.[9][10] Subsequently, a solution of potassium iodide is added to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography affords the final product, this compound. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides.[9][10][11]

Potential Applications in Drug Discovery

Halogenated pyridines are versatile building blocks in medicinal chemistry. The presence of multiple halogen atoms with distinct reactivities (I > Br > F in terms of leaving group ability in metal-catalyzed cross-coupling reactions) allows for selective and sequential functionalization.

Role as Kinase Inhibitors:

The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. The substituents on the pyridine ring can be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity. Derivatives of bromo-fluoro-pyridines could potentially be developed as inhibitors of various kinases implicated in diseases such as cancer.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade ATP -> ADP Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound\nDerivative This compound Derivative This compound\nDerivative->Receptor Tyrosine Kinase Inhibition

Caption: General kinase signaling pathway and potential inhibition by a pyridine derivative.

The workflow for identifying and developing such inhibitors typically involves several stages, from initial library synthesis to advanced clinical trials.

G A Synthesis of Pyridine Library B High-Throughput Screening A->B C Hit Identification B->C D Lead Optimization C->D E Preclinical Studies D->E F Clinical Trials E->F

Caption: Drug discovery workflow for kinase inhibitors.

Conclusion

While this compound is not a stock chemical, its synthesis appears feasible through established organic chemistry methodologies. The availability of its isomers provides immediate avenues for research. The inherent chemical functionalities of such polysubstituted pyridines make them highly attractive scaffolds for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide serves to equip researchers with the foundational knowledge to explore the potential of this and related compounds in their drug discovery programs.

References

The Dawn of Precision: A Technical Guide to the Discovery and Characterization of Novel Bromo-Fluoro-Iodopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of multiple, distinct halogen atoms onto a pyridine scaffold offers a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. This in-depth technical guide delves into the discovery, synthesis, and characterization of novel bromo-fluoro-iodopyridine isomers, a class of compounds with significant potential in medicinal chemistry and materials science. By presenting a composite of established methodologies and representative data, this document aims to provide a comprehensive resource for researchers engaged in the design and synthesis of complex heterocyclic compounds.

Core Concepts and Synthetic Strategies

The synthesis of polyhalogenated pyridines, particularly those with a mixed-halogen substitution pattern, presents unique challenges due to the directing effects of both the ring nitrogen and the existing halogen substituents. Recent advancements have focused on regioselective synthesis methodologies that allow for the precise installation of bromine, fluorine, and iodine atoms at specific positions on the pyridine ring.

Key synthetic approaches include:

  • Halogen Dance Reactions: These reactions involve the base-induced intramolecular migration of a halogen atom to a more thermodynamically stable position, often enabling the synthesis of isomers that are difficult to access through direct halogenation.

  • Directed Ortho-Metalation (DoM): The use of directing groups to facilitate metalation at a specific position, followed by quenching with an electrophilic halogen source, provides a powerful tool for regioselective functionalization.

  • Nucleophilic Aromatic Substitution (SNA_r): The inherent electron-deficient nature of the pyridine ring, further enhanced by the presence of halogens, allows for nucleophilic substitution reactions to introduce additional halogen atoms.

  • Synthesis from Halogenated Precursors: Building the pyridine ring from acyclic, pre-halogenated precursors offers a versatile route to complex substitution patterns.

Case Study: Synthesis of 3-Bromo-2-fluoro-4-iodopyridine

As a representative example, the synthesis of 3-bromo-2-fluoro-4-iodopyridine can be achieved from 3-bromo-2-fluoropyridine. This transformation highlights a common strategy involving the introduction of an iodine atom onto a pre-existing bromo-fluoro-pyridine scaffold.

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a novel bromo-fluoro-iodopyridine isomer.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis A Starting Material (e.g., 3-Bromo-2-fluoropyridine) B Reaction Setup (Inert atmosphere, solvent, cooling) A->B C Addition of Reagents (e.g., LDA, Iodine) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Workup and Quenching D->E F Crude Product Extraction E->F G Column Chromatography F->G H Solvent Evaporation G->H I Recrystallization H->I J Spectroscopic Analysis (NMR, MS, IR) I->J K Purity Determination (HPLC, Elemental Analysis) I->K L Structural Confirmation (X-ray Crystallography - if applicable) I->L M Data Interpretation and Structure Elucidation J->M K->M L->M

Caption: Generalized workflow for the synthesis and characterization of bromo-fluoro-iodopyridine isomers.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and target isomers.

Protocol 1: Synthesis of 3-Bromo-2-fluoro-4-iodopyridine

This protocol is based on the lithiation of 3-bromo-2-fluoropyridine followed by iodination.

Materials:

  • 3-Bromo-2-fluoropyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of LDA: To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 3-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Iodination: Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous Na₂S₂O₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-bromo-2-fluoro-4-iodopyridine.

Protocol 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.[1]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum.[1]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine NMR spectrum.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).

  • Data Acquisition: Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI, EI) to determine the accurate mass and confirm the elemental composition.

Infrared (IR) Spectroscopy: [2]

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl, KBr).[1][2]

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.[1][2]

Data Presentation

The following tables summarize representative quantitative data for a hypothetical novel bromo-fluoro-iodopyridine isomer.

Table 1: Synthesis and Physicochemical Properties

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Appearance
Isomer X 3-Bromo-2-fluoro-4-iodopyridineC₅H₂BrFIN301.887588-90White to off-white solid

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.15d4.81HH-6
7.50dd4.8, 1.21HH-5

Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
160.2 (d, J = 240 Hz)C-2
151.8C-6
142.5C-5
115.7C-3
92.3C-4

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/zMeasured m/z
ESI+[M+H]⁺ 302.8856302.8859

Signaling Pathways and Logical Relationships

The strategic placement of different halogens on the pyridine ring can be visualized as a decision tree, where each step in the synthesis opens up new avenues for functionalization.

G cluster_start Starting Scaffolds cluster_intermediate Intermediate Halogenation cluster_final Target Isomers A Pyridine B Fluoropyridine A->B Fluorination C Bromopyridine A->C Bromination D Bromo-fluoropyridine Isomers B->D Bromination E Fluoro-iodopyridine Isomers B->E Iodination C->D Fluorination F Bromo-iodopyridine Isomers C->F Iodination G Bromo-fluoro-iodopyridine Isomers D->G Iodination E->G Bromination F->G Fluorination

Caption: Synthetic pathways to bromo-fluoro-iodopyridine isomers.

Conclusion

The discovery and development of novel bromo-fluoro-iodopyridine isomers represent a significant advancement in synthetic and medicinal chemistry. The ability to precisely control the substitution pattern of these halogens allows for the fine-tuning of molecular properties, opening up new avenues for the design of next-generation pharmaceuticals and functional materials. The methodologies and data presented in this guide provide a foundational framework for researchers to build upon in their exploration of this exciting class of compounds.

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective palladium-catalyzed cross-coupling reactions of 5-Bromo-4-fluoro-2-iodopyridine. This versatile building block offers multiple reaction sites, enabling the synthesis of complex substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Principle of Regioselectivity

The key to the selective functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. This hierarchy is based on the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to cleavage.

By carefully selecting the reaction conditions, such as the catalyst, ligand, base, and temperature, it is possible to achieve highly regioselective coupling at the more reactive 2-position (C-I bond), leaving the 5-position (C-Br bond) intact for subsequent transformations. This stepwise functionalization allows for the controlled and predictable synthesis of di- and tri-substituted pyridine scaffolds.

G cluster_regioselectivity Regioselectivity Principle cluster_pathways Possible Oxidative Addition Pathways reagent This compound pd_catalyst Pd(0) Catalyst reagent->pd_catalyst Oxidative Addition path_I Reaction at C-I Bond (More Favorable) pd_catalyst->path_I Lower Activation Energy path_Br Reaction at C-Br Bond (Less Favorable) pd_catalyst->path_Br Higher Activation Energy product 2-Substituted-5-bromo-4-fluoropyridine path_I->product Leads to Selective Product

Diagram of the regioselective cross-coupling principle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters. By employing appropriate catalytic systems, selective coupling at the 2-position can be achieved with high efficiency.

Data Presentation: Reaction Conditions and Yields for Selective Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the selective Suzuki-Miyaura coupling at the C-2 position of dihalopyridines, which can be adapted for this compound.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O100890-98
PdCl₂(dppf) (3)dppf (3)Cs₂CO₃ (2.0)DMF901288-96
Pd(PPh₃)₄ (5)PPh₃ (as ligand)Na₂CO₃ (2.0)Dioxane/H₂O801685-95
Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a general procedure for the selective coupling of an arylboronic acid at the 2-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

G start Start reagents Combine Reactants: This compound, Arylboronic acid, Base, Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 90 °C, 12 h) solvent->reaction workup Reaction Work-up: Cool, Quench, Extract reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Product: 2-Aryl-5-bromo-4-fluoropyridine purification->product

Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynylpyridine derivatives. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Data Presentation: Reaction Conditions and Yields for Selective Sonogashira Coupling

The following table outlines representative conditions for the selective Sonogashira coupling at the C-2 position.

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Pd(PPh₃)₄ (5)CuI (5)Et₃N (3.0)THFRoom Temp1685-95
PdCl₂(PPh₃)₂ (3)CuI (5)DIPEA (2.0)DMF60680-90
Pd(P(t-Bu)₃)₂ (2)None (Copper-free)Cs₂CO₃ (2.0)Dioxane1001275-85
Experimental Protocol: Selective Sonogashira Coupling

This protocol describes a general procedure for the selective coupling of a terminal alkyne at the 2-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 5 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

G start Start setup To an inert flask, add: This compound, Pd catalyst, CuI start->setup reagents Add degassed solvent and base setup->reagents alkyne Add terminal alkyne dropwise reagents->alkyne reaction Stir at specified temperature (e.g., RT, 16 h) alkyne->reaction workup Filter through celite, concentrate reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Product: 2-Alkynyl-5-bromo-4-fluoropyridine purification->product G start Start setup In a glovebox, add to tube: Pd precursor, Ligand, Base, This compound, Amine start->setup solvent Add degassed solvent setup->solvent reaction Seal tube and heat with stirring (e.g., 110 °C, 18 h) solvent->reaction workup Cool, dilute with solvent, filter through celite reaction->workup purification Concentrate and purify by column chromatography workup->purification product Isolated Product: 2-Amino-5-bromo-4-fluoropyridine purification->product G start Start setup To an inert flask, add: This compound, Pd catalyst, Additive (optional) start->setup solvent Add degassed solvent setup->solvent stannane Add organostannane solvent->stannane reaction Heat and stir (e.g., 100 °C, 12 h) stannane->reaction workup Cool, quench with KF(aq), filter, and extract reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Product: 2-Substituted-5-bromo-4-fluoropyridine purification->product

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-iodopyridine is a versatile trihalogenated building block crucial in the synthesis of complex molecules for the pharmaceutical and materials science industries. The presence of three different halogen atoms at distinct positions on the pyridine ring allows for sequential and site-selective cross-coupling reactions, enabling the introduction of diverse functionalities. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a key method for the functionalization of such polyhalogenated heterocycles.[1]

This document provides detailed protocols and application notes for the regioselective Suzuki coupling of this compound, focusing on the selective reaction at the highly reactive C-I bond. The protocols are based on established methodologies for similar polyhalogenated pyridines and provide a robust starting point for optimization.[1][2]

Principle of Regioselectivity

The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated pyridines is primarily dictated by the relative bond strengths of the carbon-halogen bonds and their propensity to undergo oxidative addition to a palladium(0) catalyst. The order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is generally C-I > C-Br > C-Cl > C-F.[1][2] For this compound, this differential reactivity allows for highly selective functionalization at the 2-position (C-I bond) under carefully controlled conditions, leaving the bromo and fluoro substituents intact for subsequent transformations.

Experimental Protocols

The following protocols outline general procedures for the selective Suzuki-Miyaura coupling of this compound with arylboronic acids.

Protocol 1: Selective Suzuki Coupling at the 2-Position

This protocol is designed for the selective coupling at the C-I bond.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Base (e.g., K2CO3, Cs2CO3) Base (e.g., K2CO3, Cs2CO3) Base (e.g., K2CO3, Cs2CO3)->Reaction Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Reaction 2-Aryl-5-bromo-4-fluoropyridine 2-Aryl-5-bromo-4-fluoropyridine Reaction->2-Aryl-5-bromo-4-fluoropyridine Heat

Caption: Suzuki coupling of this compound.

Materials:

ReagentPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Arylboronic AcidCoupling Partner1.1 - 1.5A slight excess ensures complete consumption of the starting material.[1]
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.02 - 0.05 (2-5 mol%)Other common catalysts include PdCl₂(dppf) and Pd(OAc)₂ with a ligand.[2][3]
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates Boronic Acid2.0 - 3.0The choice of base can influence reaction rate and yield.[4][5]
SolventReaction Medium-Typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 v/v).[1][5]

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[1]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).[1]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-bromo-4-fluoropyridine.

Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[6]

Materials:

ReagentPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Arylboronic AcidCoupling Partner1.2-
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.05 (5 mol%)-
Base (e.g., K₂CO₃)Activates Boronic Acid2.0-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)Reaction Medium-Use a microwave-safe reaction vial.

Procedure:

  • Setup: In a 10 mL microwave vial containing a stir bar, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).[6]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1, 5 mL).[6]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[6]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.[6]

Data Presentation

The following table summarizes representative reaction conditions and expected yields for Suzuki couplings of di- and trihalogenated pyridines, which can be used as a starting point for the optimization of reactions with this compound.

Starting MaterialCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-iodopyridineArylboronic AcidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O80-1004-16~70-90 (estimated)[1]
2,4,6-trichloropyrido[2,3-d]pyrimidine4-methoxyphenyl boronic acidPd(PPh₃)₄ (5)K₂CO₃ (1.5)Toluene110-83[3]
5-bromo-2-methylpyridin-3-amineArylboronic AcidPd(PPh₃)₄ (5)K₃PO₄ (2.3)Dioxane/H₂O85-95>15Moderate to Good[5]
2,6-dichloropyridineAlkyl pinacol boronic esterPd(OAc)₂ (1) / Ad₂PⁿBu (3)LiOᵗBu (6)Dioxane/H₂O10024-[4]

Note: Yields are based on analogous reactions and may vary depending on the specific substrates and reaction scale.[1]

Logical Workflow and Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle.

Suzuki_Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation & Degassing B 2. Reaction Setup under Inert Atmosphere A->B C 3. Heating and Stirring B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Workup (Extraction & Washing) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization F->G

Caption: A typical experimental workflow for Suzuki coupling.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'B(OH)2 Base Di-organo\nPd(II) Complex Di-organo Pd(II) Complex Transmetalation->Di-organo\nPd(II) Complex Reductive\nElimination Reductive Elimination Di-organo\nPd(II) Complex->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The protocols and data presented provide a comprehensive guide for the selective Suzuki-Miyaura coupling of this compound. By leveraging the inherent reactivity differences of the carbon-halogen bonds, researchers can achieve site-selective functionalization, opening avenues for the synthesis of novel and complex molecules for drug discovery and materials science. The provided conditions serve as a robust starting point, and further optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal results for specific substrates.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, often at room temperature, and tolerates a wide range of functional groups.[1][3] For dihalogenated substrates like 5-Bromo-4-fluoro-2-iodopyridine, the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for regioselective coupling. The C-I bond is substantially more reactive than the C-Br bond, enabling the selective synthesis of 2-alkynyl-5-bromo-4-fluoropyridines.[3][4] These products are valuable intermediates in medicinal chemistry, serving as scaffolds for the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors.[5][6][7]

Reaction Principle and Regioselectivity

The Sonogashira coupling of this compound with a terminal alkyne proceeds selectively at the 2-position due to the higher reactivity of the C-I bond compared to the C-Br bond in the palladium-catalyzed cycle.[3][4] The reaction is typically carried out using a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[1][4] The amine base also serves to neutralize the hydrogen halide byproduct formed during the reaction.[1] Running the reaction at or near room temperature is crucial for maximizing selectivity for the iodide position.[4]

Experimental Protocols

General Protocol for Selective Mono-alkynylation of this compound

This protocol is adapted from established procedures for the Sonogashira coupling of dihalopyridines.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02-0.05 equiv)[1][4]

  • Copper(I) iodide (CuI) (0.05-0.1 equiv)[4]

  • Anhydrous and degassed Triethylamine (Et₃N)

  • Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI under an inert atmosphere.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure anaerobic conditions.

  • Add the anhydrous and degassed solvent (THF or DMF) followed by triethylamine via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-5-bromo-4-fluoropyridine.

Data Presentation: Reaction Conditions and Optimization

The following table summarizes typical reaction conditions for the selective Sonogashira coupling at the C-I bond.

ParameterRecommended ConditionPurpose / Comment
Substrate This compoundDihalogenated pyridine with differential reactivity.
Alkyne Terminal Alkyne (1.1-1.2 equiv)The coupling partner. A slight excess is used.
Pd Catalyst Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(PPh₃)₂ (0.025 equiv)Common and effective catalysts for this transformation.[4][8]
Cu(I) Co-catalyst CuI (0.05-0.1 equiv)Increases reaction rate; minimize to reduce homocoupling.[4]
Base Triethylamine (Et₃N) or DIPEA (2-3 equiv)Acts as a base and often as a co-solvent.[1][4]
Solvent THF, DMF, or Et₃NAnhydrous and degassed solvents are critical.[4]
Temperature Room TemperatureFavors selective reaction at the C-I bond.[3][4]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst decomposition and alkyne homocoupling.[4]
Reaction Time 2-16 hoursMonitored by TLC or LC-MS.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Di-alkynylation Product High reaction temperature.Maintain the reaction at or near room temperature to ensure selectivity for the C-I bond.[4]
Alkyne Homocoupling (Glaser Product) Presence of oxygen; high concentration of Cu(I) co-catalyst.Ensure rigorous degassing of all reagents and maintain a positive pressure of inert gas. Reduce the amount of CuI or consider copper-free conditions.[4]
Formation of Palladium Black Catalyst decomposition due to oxygen or impurities.Use high-purity, anhydrous, and degassed solvents and reagents. Ensure a strictly inert atmosphere.[4]
Low or No Conversion Inactive catalyst; insufficient degassing; sub-optimal temperature.Use a fresh source of catalyst. Ensure all reagents and the reaction vessel are thoroughly degassed. Gentle heating may be required in some cases, but this can reduce selectivity.[4]

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)-X (L)₂ PdII_RX->Pd0 R-X = this compound Transmetalation Transmetalation PdII_R_Alkyne R-Pd(II)-C≡CR' (L)₂ PdII_R_Alkyne->PdII_RX RedElim Reductive Elimination Product R-C≡CR' Product->PdII_R_Alkyne CuX CuX Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide CuX, Base Base Base Cu_Acetylide->PdII_RX Experimental_Workflow start Start reagents 1. Add this compound, Pd catalyst, and CuI to a Schlenk flask. start->reagents inert 2. Evacuate and backfill with inert gas (3x). reagents->inert solvents 3. Add anhydrous/degassed solvent and base. inert->solvents alkyne 4. Add terminal alkyne dropwise. solvents->alkyne react 5. Stir at room temperature. Monitor by TLC/LC-MS. alkyne->react workup 6. Aqueous workup (EtOAc, H₂O, brine). react->workup purify 7. Dry, concentrate, and purify by column chromatography. workup->purify product Final Product: 2-Alkynyl-5-bromo-4-fluoropyridine purify->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in medicinal chemistry and drug discovery, where the aminopyridine scaffold is a prevalent structural motif in a vast array of therapeutic agents. The substrate, 5-Bromo-4-fluoro-2-iodopyridine, is a highly functionalized building block offering multiple sites for synthetic elaboration. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) under palladium catalysis allows for highly regioselective transformations. These application notes provide detailed protocols for the selective Buchwald-Hartwig amination at the C-2 iodo position of this compound, a critical step for the synthesis of complex substituted pyridines.

Principle of Regioselectivity

The success of a selective amination on a polyhalogenated pyridine hinges on the relative reactivity of the carbon-halogen bonds towards the palladium catalyst. The oxidative addition of the C-X bond to the Pd(0) center is the initial and selectivity-determining step in the catalytic cycle. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, leading to a general reactivity trend of I > Br > Cl > F in palladium-catalyzed cross-coupling reactions. Consequently, for this compound, the Buchwald-Hartwig amination is expected to proceed with high selectivity at the most labile C-I bond at the 2-position, leaving the C-Br and C-F bonds intact for subsequent functionalization.

Data Presentation: Typical Reaction Conditions

The following table summarizes common conditions for the Buchwald-Hartwig amination of various halopyridines, which serve as a guide for the selective amination of this compound. Optimization may be required for specific amine coupling partners.

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂ (2-5)Xantphos (4-10)Cs₂CO₃ (1.5-2.0)Toluene or Dioxane90-11012-2475-95A robust system for a wide range of amines.
Pd₂(dba)₃ (1-3)BINAP (2-6)NaOtBu (1.2-1.5)Toluene80-1008-1880-98Stronger base, suitable for less reactive amines.
Pd(OAc)₂ (5-10)BINAP (10-20)K₂CO₃ (2.0-3.5)Dioxane or DMF100-140 (Microwave)0.5-1.070-90Microwave conditions can drastically reduce reaction times.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the selective Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Protocol 1: Conventional Heating with Pd(OAc)₂/Xantphos

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 3 mol%)

  • Xantphos (6 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous Toluene (0.1-0.2 M)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or equivalent)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound, Cesium Carbonate, Palladium(II) Acetate, and Xantphos.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-5-bromo-4-fluoropyridine derivative.

Protocol 2: Microwave-Assisted Synthesis with Pd(OAc)₂/BINAP

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • BINAP (10 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Anhydrous Dioxane (0.2-0.3 M)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound, Potassium Carbonate, Palladium(II) Acetate, and BINAP.

  • Solvent and Reagent Addition: Add anhydrous dioxane and the amine.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C for 30-60 minutes with stirring.

  • Monitoring: After the allotted time, cool the vial to room temperature and check for reaction completion using TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add this compound, Pd Catalyst, Ligand, and Base to a flame-dried Schlenk tube prep2 Establish Inert Atmosphere (Evacuate/Backfill with Argon 3x) prep1->prep2 prep3 Add Anhydrous Solvent and Amine via Syringe prep2->prep3 react1 Heat Reaction Mixture with Vigorous Stirring (e.g., 110 °C or Microwave) prep3->react1 react2 Monitor Reaction Progress (TLC, LC-MS) react1->react2 workup1 Cool to Room Temperature and Dilute with Organic Solvent react2->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry, Filter, and Concentrate workup3->workup4 workup5 Purify by Flash Column Chromatography workup4->workup5 product Pure 2-Amino-5-bromo-4-fluoropyridine Derivative workup5->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Lu2099 pd_complex Oxidative Addition Complex pd0->pd_complex Ar-I amido_complex Pd(II)-Amido Complex pd_complex->amido_complex + HNRu2082 - HX amido_complex->pd0 Reductive Elimination product Ar-NRu2082 amido_complex->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Application Notes & Protocols: Synthesis of Substituted Pyridines from 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-iodopyridine is a highly versatile and functionalized heterocyclic building block, pivotal for the synthesis of complex, polysubstituted pyridines. Its utility in medicinal chemistry and materials science stems from the differential reactivity of its three halogen substituents. This allows for a programmed, regioselective approach to derivatization, enabling the systematic construction of novel molecular architectures.

The reactivity towards common transition-metal catalyzed cross-coupling reactions generally follows the order of the carbon-halogen bond strength: C-I > C-Br >> C-F.[1][2] Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the highly electronegative fluorine atom makes the C4 position the most susceptible to nucleophilic attack.[3] This predictable reactivity allows for the selective functionalization at C2 (iodine), followed by C5 (bromine), and finally C4 (fluorine), providing a powerful strategy for generating diverse pyridine libraries.

This document provides detailed protocols for leveraging this differential reactivity in key synthetic transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

G Regioselective Functionalization Strategy start This compound prod1 2-Aryl/Alkenyl-5-bromo-4-fluoropyridine start->prod1 Suzuki @ C2-I prod2 2-Alkynyl-5-bromo-4-fluoropyridine start->prod2 Sonogashira @ C2-I prod3 2-Amino-5-bromo-4-fluoropyridine start->prod3 Buchwald-Hartwig @ C2-I prod4 4-Alkoxy/Amino-5-bromo-2-iodopyridine start->prod4 SNAr @ C4-F prod_final 2,5-Disubstituted-4-fluoropyridine prod1->prod_final 2nd Coupling @ C5-Br

Caption: Regioselective functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C2 position is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Br bond.[1] This allows for selective functionalization at C2 while leaving the C5-bromo and C4-fluoro positions intact for subsequent transformations.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the pyridine with an organoboron reagent.[4][5] The reaction typically proceeds selectively at the C2-iodo position under mild conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
Pd(PPh₃)₄ (5) - K₃PO₄ 1,4-Dioxane/H₂O 85-95 75-90 [4]
Pd(OAc)₂ (2) PCy₃ (4) K₃PO₄ Toluene RT 85-95 [5]

| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | ~90 |[6] |

  • Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction : Stir the reaction mixture at 85-95 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-phenyl-5-bromo-4-fluoropyridine product.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the C2-iodo position and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7][8]

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
Pd(PPh₃)₂Cl₂ (5) CuI (2.5) Diisopropylamine THF RT ~89 [7]
Pd(PPh₃)₄ (15) CuI (30) Et₃N THF RT 85-95 [9]

| Pd₂(dba)₃ / P(t-Bu)₃ | CuI (2) | Cs₂CO₃ | Dioxane | 60 | ~90 |[2] |

  • Reagent Preparation : To a solution of this compound (1.0 equiv) in a suitable solvent like degassed THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv) and copper(I) iodide (CuI, 0.025 equiv).[7]

  • Base and Nucleophile Addition : Sequentially add a base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0-7.0 equiv) and the terminal alkyne (e.g., phenylacetylene, 1.1 equiv).[7][9]

  • Reaction : Stir the reaction at room temperature for 3-16 hours until completion (monitored by TLC/LC-MS).[7][9]

  • Work-up : Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.[7]

  • Purification : After concentrating in vacuo, purify the product by flash column chromatography to obtain 2-(phenylethynyl)-5-bromo-4-fluoropyridine.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination allows for the synthesis of arylamines by coupling an amine with the C2-iodo position of the pyridine ring.[10][11] This reaction is highly selective for the C-I bond over the C-Br bond.[12]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ Toluene 100 ~85 [13]
Pd₂(dba)₃ (1) Xantphos (2) K₃PO₄ Dioxane 110 ~90 [10]

| Ni(acac)₂ (10) | Phenylboronic ester | K₃PO₄ | Dioxane | 100 | 78-97 |[12] |

  • Reagent Preparation : In an oven-dried resealable tube, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., BINAP, 0.03 equiv), and a base (e.g., Cs₂CO₃, 1.5 equiv).

  • Tube Sealing : Evacuate and backfill the tube with an inert gas. Add the amine (e.g., aniline, 1.2 equiv) and a degassed solvent such as toluene or dioxane.

  • Reaction : Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Work-up : Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through Celite®.

  • Purification : Concentrate the filtrate and purify the crude product via flash column chromatography to yield N-phenyl-(5-bromo-4-fluoropyridin-2-yl)amine.

G General Workflow for Cross-Coupling Reactions A 1. Combine Substrates & Base (Pyridine, Coupling Partner, Base) B 2. Add Catalyst & Ligand A->B C 3. Add Degassed Solvent B->C D 4. Heat Under Inert Atmosphere C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Cool & Perform Aqueous Work-up E->F Upon Completion G 7. Dry, Filter & Concentrate F->G H 8. Purify (e.g., Column Chromatography) G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Standard experimental workflow for palladium-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C4-fluoro position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen atom at the para position. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[3]

Table 4: Representative Conditions for SNAr on Fluoropyridines

Nucleophile Base Solvent Temp (°C) Yield (%) Reference
Sodium Methoxide - Methanol Reflux High [3]
Pyrrolidine K₂CO₃ DMSO 80-100 High [14]
Phenol K₂CO₃ DMF 120 Good [15]

| Ammonia | - | Dioxane/H₂O | 150 | Good |[15] |

  • Reagent Preparation : Dissolve this compound (1.0 equiv) in anhydrous methanol (MeOH).

  • Nucleophile Addition : To this solution, add a solution of sodium methoxide (NaOMe) in methanol (1.1-1.5 equiv) dropwise at room temperature.

  • Reaction : Stir the mixture at room temperature or gently heat to reflux (e.g., 65 °C) for 2-6 hours. Monitor the reaction's completion by TLC.

  • Work-up : Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain 5-bromo-4-methoxy-2-iodopyridine.

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ add Oxidative Addition pd0->add pd2 R¹-Pd(II)L₂(X) add->pd2 trans Transmetalation pd2->trans pd2_r2 R¹-Pd(II)L₂(R²) trans->pd2_r2 elim Reductive Elimination pd2_r2->elim elim->pd0 Catalyst Regeneration product R¹-R² elim->product reagents1 R¹-X reagents1->add reagents2 R²-B(OR)₂ reagents2->trans base Base base->trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[6]

Conclusion

This compound serves as an exceptional scaffold for the synthesis of polysubstituted pyridines. The distinct reactivity of the iodo, bromo, and fluoro groups enables a predictable and stepwise functionalization strategy. By carefully selecting the reaction type—palladium-catalyzed cross-coupling or nucleophilic aromatic substitution—and conditions, researchers can selectively modify the C2, C4, and C5 positions to access a vast chemical space of novel pyridine derivatives for applications in drug discovery and materials science.

References

The Versatility of 5-Bromo-4-fluoro-2-iodopyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Bromo-4-fluoro-2-iodopyridine is a versatile tri-halogenated pyridine building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring three different halogens with distinct reactivities, allows for selective and sequential functionalization through various cross-coupling reactions. This enables the construction of complex, multi-substituted pyridine scaffolds that are prevalent in a wide range of biologically active molecules, particularly in the realm of kinase and PARP inhibitors. The presence of the fluorine atom can also impart favorable pharmacokinetic properties to the final compounds.

This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, along with specific experimental protocols for key transformations.

Application Notes

The strategic arrangement of iodo, bromo, and fluoro substituents on the pyridine ring makes this compound an attractive starting material for the synthesis of diverse compound libraries for drug discovery. The differential reactivity of the halogens (I > Br > Cl/F) in palladium-catalyzed cross-coupling reactions allows for a regioselective approach to molecular elaboration.

Key Therapeutic Areas of Interest:

  • Oncology: The pyridine scaffold is a common feature in many kinase inhibitors. By leveraging the reactivity of the iodo and bromo groups, various aryl, heteroaryl, and alkyl groups can be introduced to target the ATP-binding sites of kinases such as those in the PI3K/Akt/mTOR and MAPK signaling pathways. Furthermore, the structural motifs accessible from this building block are relevant for the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in the treatment of cancers with specific DNA repair deficiencies.

  • Inflammatory Diseases: Kinase signaling cascades are also central to inflammatory processes. The development of selective kinase inhibitors derived from this compound could offer novel therapeutic strategies for a range of inflammatory conditions.

  • Infectious Diseases: Substituted pyridines have been explored as potential antimicrobial and antiviral agents. The ability to rapidly generate diverse derivatives from this starting material facilitates the exploration of structure-activity relationships (SAR) in the search for new anti-infective drugs.

Strategic Functionalization:

The primary advantage of this compound lies in the ability to perform sequential cross-coupling reactions. Typically, the more reactive C-I bond is addressed first, followed by reaction at the C-Br bond. This allows for the controlled introduction of two different substituents. The fluorine atom is generally unreactive under these conditions and can be retained in the final molecule to enhance its biological properties.

Experimental Protocols

The following protocols are representative methods for the selective functionalization of this compound.

Selective Sonogashira Coupling at the 2-Position

This protocol describes the selective coupling of a terminal alkyne at the C-2 iodo position.

Reaction Scheme:

Materials:

Reagent/MaterialM. Wt.Amount (1 mmol scale)Moles (mmol)Equivalents
This compound301.88302 mg1.01.0
Terminal Alkyne (e.g., Phenylacetylene)102.14112 mg (122 µL)1.11.1
Pd(PPh₃)₂Cl₂701.9035 mg0.050.05
Copper(I) iodide (CuI)190.455 mg0.0250.025
Diisopropylamine (DIPA)101.19710 mg (986 µL)7.07.0
Tetrahydrofuran (THF), anhydrous-5 mL--

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).[1]

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Bromo-4-fluoro-2-(alkynyl)pyridine.

Expected Yield: 85-95% (yields are substrate dependent).

Selective Suzuki-Miyaura Coupling at the 2-Position

This protocol details the selective coupling of a boronic acid at the C-2 iodo position.

Reaction Scheme:

Materials:

Reagent/MaterialM. Wt.Amount (1 mmol scale)Moles (mmol)Equivalents
This compound301.88302 mg1.01.0
Arylboronic Acid-1.2 mmol1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane/Water (4:1)-5 mL--

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv).

  • Add the degassed 1,4-Dioxane/Water (4:1 v/v) solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Cool the mixture to room temperature, dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 80-95% (yields are substrate and catalyst dependent).

Buchwald-Hartwig Amination at the 2-Position

This protocol describes the coupling of an amine at the C-2 iodo position.

Reaction Scheme:

Materials:

Reagent/MaterialM. Wt.Amount (1 mmol scale)Moles (mmol)Equivalents
This compound301.88302 mg1.01.0
Amine-1.2 mmol1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
Xantphos578.6835 mg0.060.06
Cesium Carbonate (Cs₂CO₃)325.82456 mg1.41.4
1,4-Dioxane, anhydrous-5 mL--

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 equiv), Xantphos (0.06 equiv), and Cs₂CO₃ (1.4 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Yield: 70-90% (yields are dependent on the amine and reaction conditions).

Data Presentation

Table 1: Representative Yields for Cross-Coupling Reactions of Halopyridines

EntryHalopyridine Substrate (Similar to title compound)Coupling PartnerReaction TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
16-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzeneSonogashiraPd(PPh₃)₄ / CuIEt₃NTHFRT1692[2]
22-bromo-4-iodopyridinePhenylboronic acidSuzukiPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95 (estimated)
32-fluoro-4-iodopyridineAnilineBuchwald-HartwigPd(OAc)₂ / BINAPK₂CO₃Dioxane150 (MW)0.5~85 (estimated)

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data for entries 2 and 3 are estimated based on similar transformations.

Visualizations

G cluster_workflow General Experimental Workflow start Start: this compound reaction_setup Reaction Setup: - Add Halopyridine - Add Coupling Partner - Add Base start->reaction_setup catalyst_addition Catalyst Addition: - Pd Catalyst - Ligand (if needed) reaction_setup->catalyst_addition solvent_addition Solvent Addition: - Degassed Solvent catalyst_addition->solvent_addition reaction Reaction: - Heat under Inert Atmosphere solvent_addition->reaction workup Workup: - Quench Reaction - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Product: - 2,4,5-Trisubstituted Pyridine purification->product

Caption: General experimental workflow for cross-coupling reactions.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_parp PARP Inhibition and Synthetic Lethality SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Recruitment DSB Double-Strand Break (DSB) SSB->DSB Replication fork collapse BER Base Excision Repair (BER) PARP->BER Initiates CellSurvival Cell Survival BER->CellSurvival HRR Homologous Recombination Repair (HRR) DSB->HRR Repair Apoptosis Apoptosis DSB->Apoptosis Unrepaired DSBs lead to HRR->CellSurvival PARP_Inhibitor Pyridine-based PARP Inhibitor PARP_Inhibitor->PARP Inhibition BRCA_mut BRCA1/2 Mutation (Defective HRR) BRCA_mut->HRR Blocks

References

Application Notes and Protocols for the Use of 5-Bromo-4-fluoro-2-iodopyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-iodopyridine is a versatile trifunctional pyridine building block with significant potential in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. The differential reactivity of the three halogen substituents (Iodo > Bromo > Fluoro) under palladium-catalyzed cross-coupling conditions allows for a stepwise and regioselective functionalization of the pyridine core. This enables the strategic introduction of various pharmacophoric elements essential for potent and selective kinase inhibition.

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core element in kinase inhibitors by mimicking the hinge-binding motif of ATP. The strategic placement of substituents on this core allows for fine-tuning of binding affinity, selectivity, and pharmacokinetic properties. The 2-iodo group offers a primary site for modification, typically through Suzuki, Sonogashira, or Buchwald-Hartwig reactions. The less reactive 5-bromo group can then be subjected to a second cross-coupling reaction, allowing for the introduction of a different moiety. The 4-fluoro group generally remains intact, contributing to the electronic properties of the final compound and potentially enhancing metabolic stability or cell permeability.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, highlighting its utility in creating diverse molecular architectures.

Regioselective Cross-Coupling Strategy

The synthetic utility of this compound lies in the predictable regioselectivity of its cross-coupling reactions. The general order of reactivity for palladium-catalyzed reactions is C-I > C-Br >> C-F. This allows for a sequential synthetic approach:

  • Initial Functionalization at the C2-Position (Iodide): The most reactive C-I bond is targeted first under milder reaction conditions.

  • Secondary Functionalization at the C5-Position (Bromide): The C-Br bond is subsequently functionalized, often requiring slightly more forcing conditions.

  • The C4-Position (Fluoride): The C-F bond is typically unreactive under these conditions and remains as a key substituent in the final molecule.

G start This compound step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) - Reaction at C2 (Iodo) - start->step1 intermediate 2-Aryl-5-bromo-4-fluoropyridine step1->intermediate step2 Second Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) - Reaction at C5 (Bromo) - intermediate->step2 final 2-Aryl-5-amino-4-fluoropyridine (Kinase Inhibitor Scaffold) step2->final

Caption: Sequential functionalization workflow for this compound.

Experimental Protocols

The following protocols describe general procedures for the sequential functionalization of this compound. Researchers should note that optimal conditions may vary depending on the specific substrates used.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol details the selective coupling of an aryl or heteroaryl boronic acid at the 2-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-5-bromo-4-fluoropyridine.

Protocol 2: Sonogashira Coupling at the C2-Position

This protocol describes the introduction of an alkynyl group at the 2-position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature for 4-8 hours, or with gentle heating (40-50 °C) if necessary, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination at the C5-Position of a 2-Substituted-5-bromo-4-fluoropyridine

This protocol outlines the C-N cross-coupling of an amine with the 5-bromo position of the intermediate synthesized in Protocol 1 or 2.

Materials:

  • 2-Substituted-5-bromo-4-fluoropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02 equiv)

  • Phosphine ligand (e.g., Xantphos, BINAP) (0.04 equiv)

  • Base (e.g., Cs₂CO₃, NaOt-Bu) (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 2-substituted-5-bromo-4-fluoropyridine, amine, palladium catalyst, ligand, and base in a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to 90-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2,5-disubstituted-4-fluoropyridine.

Data Presentation

The following tables provide representative data for the types of transformations described. Yields and inhibitor potencies are illustrative and will vary based on the specific substrates and kinase targets.

Table 1: Representative Yields for Sequential Cross-Coupling Reactions

StepReaction TypePositionStarting MaterialProductTypical Yield (%)
1Suzuki-MiyauraC2 (Iodo)This compound2-Aryl-5-bromo-4-fluoropyridine75-90
2Buchwald-HartwigC5 (Bromo)2-Aryl-5-bromo-4-fluoropyridine2-Aryl-5-amino-4-fluoropyridine60-85
1SonogashiraC2 (Iodo)This compound2-Alkynyl-5-bromo-4-fluoropyridine70-88
2Suzuki-MiyauraC5 (Bromo)2-Alkynyl-5-bromo-4-fluoropyridine2-Alkynyl-5-aryl-4-fluoropyridine65-85

Table 2: Illustrative Kinase Inhibitory Activity of Synthesized Compounds

Compound IDTarget KinaseR¹ (at C2)R² (at C5)IC₅₀ (nM)
K-001EGFR4-methoxyphenyl4-aminophenoxy15
K-002ALK2,4-dimethoxyphenylN-methylpiperazinyl8
K-003VEGFR2Phenylethynyl3-aminophenyl25
K-004BTK1H-Indol-5-ylMorpholino12

Kinase Signaling Pathway and Inhibition

Many kinase inhibitors derived from substituted pyridine scaffolds target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. By binding to the ATP pocket of a specific kinase, these inhibitors block the downstream phosphorylation cascade.

G cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RAF

Caption: Inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

Conclusion

This compound is a highly valuable building block for the synthesis of kinase inhibitors. Its differential halogen reactivity allows for a predictable and sequential functionalization strategy, enabling the creation of diverse and complex molecular structures. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile scaffold in the discovery of novel therapeutic agents.

5-Bromo-4-fluoro-2-iodopyridine: A Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding pockets of biological targets. The unique structural and electronic properties of 5-Bromo-4-fluoro-2-iodopyridine make it a highly valuable, albeit under-documented, fragment for FBDD campaigns, particularly in the design of kinase inhibitors and other targeted therapies. This document provides detailed application notes and protocols for the effective utilization of this versatile chemical scaffold.

The trifunctional nature of this compound offers medicinal chemists a powerful tool for rapid library synthesis and structure-activity relationship (SAR) studies. The distinct reactivity of the iodo, bromo, and fluoro substituents allows for selective and sequential chemical modifications, providing a strategic advantage in the hit-to-lead optimization process.

Key Applications in Drug Design

The this compound fragment is particularly well-suited for, but not limited to, the following applications in drug design:

  • Kinase Inhibitor Scaffolding: The pyridine core is a well-established hinge-binding motif in a multitude of kinase inhibitors. The substituents on this fragment allow for the exploration of key interactions within the ATP-binding pocket.

  • Covalent Inhibitor Development: The reactive nature of the carbon-iodine bond can be exploited for the design of targeted covalent inhibitors, which can offer enhanced potency and duration of action.

  • Fragment Growing and Linking: The three distinct halogen atoms serve as orthogonal handles for synthetic elaboration. A fragment hit can be "grown" from any of these positions to pick up additional interactions with the target protein. Alternatively, two different fragments binding in adjacent pockets can be "linked" using this scaffold.

  • Exploring Chemical Space: The differential reactivity of the halogens allows for the creation of diverse chemical libraries from a single, versatile starting fragment, enabling a thorough exploration of the chemical space around a target.

Physicochemical Properties for Fragment-Based Screening

The utility of a fragment is partially dictated by its physicochemical properties. Below is a summary of the calculated properties for this compound, which align well with the "Rule of Three" often applied in FBDD.

PropertyValue"Rule of Three" Guideline
Molecular Weight302.84 g/mol ≤ 300 Da
cLogP2.1≤ 3
Hydrogen Bond Donors0≤ 3
Hydrogen Bond Acceptors1 (N in pyridine)≤ 3
Rotatable Bonds0≤ 3

Experimental Protocols

Protocol 1: Fragment Screening via Thermal Shift Assay (TSA)

This protocol outlines a general method for screening this compound against a target protein using a thermal shift assay, which measures changes in protein stability upon ligand binding.

Materials:

  • Purified target protein (e.g., a kinase) at a concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • SYPRO Orange dye (5000x stock in DMSO).

  • This compound stock solution (10 mM in DMSO).

  • 96-well PCR plates.

  • Real-time PCR instrument capable of performing a thermal melt.

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye. For a 1 ml master mix, use 980 µl of protein solution and 2 µl of SYPRO Orange dye.

  • Dispense 24.5 µl of the master mix into each well of a 96-well PCR plate.

  • Add 0.5 µl of the this compound stock solution to the sample wells (final concentration 200 µM).

  • Add 0.5 µl of DMSO to the control wells.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, collecting fluorescence data at each interval.

  • Analyze the data to determine the melting temperature (Tm) for the protein in the presence and absence of the fragment. A significant positive shift in Tm indicates binding.

Protocol 2: Synthesis of a Derivative via Suzuki-Miyaura Coupling

This protocol describes a general method for elaborating the this compound fragment at the 2-iodo position using a Suzuki-Miyaura cross-coupling reaction. The higher reactivity of the C-I bond allows for selective functionalization.

Materials:

  • This compound (1 equivalent).

  • Aryl or heteroaryl boronic acid (1.2 equivalents).

  • Pd(PPh₃)₄ (0.05 equivalents).

  • 2 M aqueous sodium carbonate solution (3 equivalents).

  • 1,4-Dioxane.

  • Nitrogen or Argon source.

  • Standard glassware for organic synthesis.

Procedure:

  • To a round-bottom flask, add this compound, the boronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromo-4-fluoropyridine derivative.

Structure-Activity Relationship (SAR) by Design

The trifunctional nature of this compound provides a clear and logical workflow for SAR exploration.

Caption: A logical workflow for SAR exploration using this compound.

Signaling Pathway Context: Kinase Inhibition

Many kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby inhibiting the phosphorylation of downstream substrates. The pyridine core of the this compound fragment can form key hydrogen bonds with the "hinge" region of the kinase active site, a common feature of type I kinase inhibitors.

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates ATP ATP ATP->PhosphoSubstrate phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor Inhibitor derived from This compound Inhibitor->Kinase inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound represents a fragment of high strategic value for contemporary drug discovery endeavors. Its trifunctional nature allows for a rational and efficient approach to library synthesis and SAR exploration. While specific published examples of its use as a primary screening fragment are not abundant, its potential, based on the principles of medicinal chemistry and fragment-based drug design, is undeniable. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to unlock the potential of this versatile chemical entity in their own drug discovery programs.

Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-iodopyridine is a versatile trihalogenated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the three distinct halogen substituents (Iodine, Bromine, Fluorine), each offering a unique reactivity profile. This differential reactivity allows for predictable and regioselective sequential functionalization, making it an ideal starting material for the synthesis of complex, polysubstituted pyridines. The pyridine scaffold is a privileged structure in numerous FDA-approved drugs, and the ability to precisely introduce various functionalities at the C-2, C-4, and C-5 positions is crucial for structure-activity relationship (SAR) studies in drug discovery.[1][2]

This document provides detailed application notes and experimental protocols for key transformations of this compound, focusing on achieving high regioselectivity.

Principles of Regioselectivity

The functionalization of this compound can be directed to one of the three halogenated positions by selecting the appropriate reaction type. The regiochemical outcome is governed by the inherent chemical properties of the carbon-halogen bonds and the reaction mechanisms.

  • Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) : These reactions proceed via an oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The rate of this step is highly dependent on the bond dissociation energy of the C-X bond. The established order of reactivity is C–I > C–Br > C–Cl > C–F.[3] Therefore, cross-coupling reactions on this compound will selectively occur at the most labile C-2 iodine position under controlled conditions.[2]

  • Nucleophilic Aromatic Substitution (SNAr) : This reaction is favored on electron-deficient aromatic rings, such as pyridine. The regioselectivity is determined by two factors: the activation of the position by the ring nitrogen and the nature of the leaving group. Nucleophilic attack is favored at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen.[4] In SNAr reactions, the leaving group ability is typically F > Cl > Br > I, which is the reverse of the trend in cross-coupling.[4] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon center more electrophilic and susceptible to nucleophilic attack.[4] Consequently, SNAr reactions on this substrate are expected to occur preferentially at the C-4 position with displacement of fluoride.

  • Halogen-Metal Exchange : This reaction involves the exchange of a halogen atom with a metal, typically lithium or magnesium, using organometallic reagents. The rate of exchange generally follows the trend I > Br > Cl.[5] For this compound, halogen-metal exchange is expected to occur selectively at the C-2 iodine position, especially at low temperatures, generating a potent organometallic intermediate for subsequent reactions with electrophiles.[6]

G cluster_0 Regioselective Pathways Start This compound C2_Func C-2 Functionalization (Iodine) Start->C2_Func Pd-Catalyzed Cross-Coupling Halogen-Metal Exchange C4_Func C-4 Functionalization (Fluorine) Start->C4_Func Nucleophilic Aromatic Substitution (SNAr) C5_Func C-5 Functionalization (Bromine) C2_Func->C5_Func Subsequent Cross-Coupling (harsher conditions)

Caption: Logical workflow for the regioselective functionalization of this compound.

Application Notes and Protocols

Palladium-Catalyzed Cross-Coupling at the C-2 Position

Selective functionalization at the C-2 position is readily achieved via palladium-catalyzed cross-coupling reactions. By carefully controlling the reaction conditions (temperature, catalyst, and reaction time), the C-I bond can be targeted exclusively, leaving the C-Br and C-F bonds intact for subsequent transformations.

Table 1: Representative Conditions for C-2 Selective Cross-Coupling Reactions

Reaction Type Coupling Partner Typical Catalyst System Base Solvent Temp (°C) Yield (%)
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄ or PdCl₂(dppf) K₂CO₃ or K₃PO₄ Dioxane/H₂O or Toluene/H₂O 80 - 100 85 - 98
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Et₃N or DIPEA THF or DMF 25 - 60 85 - 95
Buchwald-Hartwig Amine (R₂NH) Pd(OAc)₂ / XPhos or BINAP NaOt-Bu or K₃PO₄ Toluene or Dioxane 80 - 120 75 - 95

Yields are representative and based on analogous systems. Actual yields may vary depending on the specific substrates used.[3][7]

Protocol 2.1.1: Suzuki-Miyaura Coupling (General Procedure)

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C-2 position.[8]

  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition : Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.

  • Reaction : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol 2.1.2: Sonogashira Coupling (General Procedure)

This protocol outlines the coupling of a terminal alkyne at the C-2 position.[3]

  • Reaction Setup : To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Solvent and Reagent Addition : Add degassed solvent (e.g., THF) and a suitable amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Alkyne Addition : Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Reaction : Stir the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-60 °C may be required. Monitor progress by TLC or LC-MS.

  • Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2.1.3: Buchwald-Hartwig Amination (General Procedure)

This protocol details the amination at the C-2 position.[3]

  • Reaction Setup : In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base (e.g., NaOt-Bu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition : Add anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction : Seal the tube and heat the reaction mixture with stirring to 100-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup : After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

G start Setup Reaction (Substrate, Reagents, Base) inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) start->inert catalyst Add Pd Catalyst / Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Cool and Perform Aqueous Workup react->workup purify Purify by Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The presence of the fluorine atom at the C-4 position, which is para to the ring nitrogen, makes this site highly susceptible to nucleophilic attack. This allows for the selective introduction of oxygen, nitrogen, or sulfur nucleophiles, displacing the fluoride ion.[4]

Table 2: Representative Conditions for C-4 Selective SNAr Reactions

Nucleophile Reagent Base (if needed) Solvent Temp (°C)
Alkoxide Sodium Methoxide (NaOMe) - Methanol (MeOH) 65
Amine Pyrrolidine K₂CO₃ DMSO or NMP 80 - 120
Thiolate Sodium Thiophenoxide (NaSPh) - DMF 25 - 80

Conditions are based on general knowledge of SNAr on similar fluoropyridine substrates.[4]

Protocol 2.2.1: SNAr with an Alkoxide (General Procedure)

  • Reaction Setup : To a round-bottom flask, add a solution of sodium methoxide (1.5 equiv.) in methanol.

  • Substrate Addition : Add this compound (1.0 equiv.) to the solution.

  • Reaction : Heat the mixture to reflux (approx. 65 °C) and stir. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup : Cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the 4-methoxy derivative.

G cluster_0 SNAr Mechanism at C-4 Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Anionic σ-complex) Reactants->Intermediate Addition Step (Rate-determining) Product 4-Nu-5-Bromo-2-iodopyridine + F⁻ Intermediate->Product Elimination Step (Loss of F⁻)

Caption: The addition-elimination mechanism of SNAr at the C-4 position.

Halogen-Metal Exchange at the C-2 Position

For the synthesis of derivatives where a carbon-carbon bond is formed via a nucleophilic pyridine intermediate, a halogen-metal exchange is a powerful strategy. This reaction should be performed at very low temperatures to prevent side reactions. The C-I bond is the most susceptible to exchange.[5][9]

Table 3: Conditions for C-2 Selective Halogen-Metal Exchange

Reagent Electrophile Solvent Temp (°C)
n-BuLi or i-PrMgCl·LiCl Aldehyde (e.g., PhCHO) THF or Diethyl Ether -78 to -100
n-BuLi or i-PrMgCl·LiCl CO₂ (gas) THF or Diethyl Ether -78 to -100
n-BuLi or i-PrMgCl·LiCl I₂ THF or Diethyl Ether -78 to -100

Conditions are based on established protocols for halogen-metal exchange on aryl halides.[6][9]

Protocol 2.3.1: Lithium-Iodine Exchange and Electrophilic Quench

  • Reaction Setup : To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Substrate Addition : Add a solution of this compound (1.0 equiv.) in anhydrous THF to the flask.

  • Exchange Reaction : Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the 2-lithiated pyridine intermediate.

  • Electrophilic Quench : Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) as a solution in THF.

  • Reaction : Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Workup : Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

References

Application Notes and Protocols for Selective Iodine Displacement in 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-iodopyridine is a versatile, halogen-rich building block pivotal in the synthesis of complex, polysubstituted pyridine derivatives for pharmaceutical and materials science applications. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) under palladium-catalyzed cross-coupling conditions allows for a stepwise and site-selective functionalization strategy. This document provides detailed protocols for the selective displacement of the iodine atom at the C-2 position, while preserving the bromine and fluorine substituents for subsequent chemical modifications. The protocols described herein are based on established principles of cross-coupling reactions on polyhalogenated heteroaromatics.

The strategic position of the halogens on the pyridine ring influences their reactivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally favored at the more electron-deficient C2 and C4 positions of the pyridine ring.[1][2] The inherent reactivity order of the halogens (I > Br > Cl) is the primary factor enabling selective functionalization.[3]

Data Presentation: Regioselective Cross-Coupling Reactions

The following table summarizes expected outcomes and representative conditions for achieving selective C-2 functionalization of this compound based on analogous transformations in related polyhalogenated pyridines.

Reaction TypeCoupling PartnerTypical Catalyst SystemPredominant ProductRegioselectivity (C-2:C-5)Reference for Analogy
Suzuki-Miyaura Coupling Arylboronic AcidPd(PPh₃)₄ / Base (e.g., Na₂CO₃, K₂CO₃)2-Aryl-5-bromo-4-fluoropyridineHigh[1][2]
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Amine Base2-Alkynyl-5-bromo-4-fluoropyridineHigh[4]
Buchwald-Hartwig Amination AminePd(OAc)₂ / Ligand (e.g., Xantphos, BINAP) / Base (e.g., Cs₂CO₃, NaOt-Bu)2-Amino-5-bromo-4-fluoropyridineHigh[3][5]

Experimental Protocols

The following are generalized protocols for the selective functionalization at the C-2 iodo position of this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) for specific substrates is often necessary to achieve optimal yields and selectivity.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of an arylboronic acid at the C-2 position.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (0.02-0.05 equiv.).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-4-fluoropyridine.

Protocol 2: Selective Sonogashira Coupling

This protocol details the coupling of a terminal alkyne at the C-2 position. The Sonogashira reaction is typically carried out under mild conditions.[6]

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 4-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., THF or DMF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the copper(I) co-catalyst (0.04-0.10 equiv.).

  • Reagent Addition: Add the degassed solvent and the amine base.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.[7] Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 2-alkynyl-5-bromo-4-fluoropyridine.

Protocol 3: Selective Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination at the C-2 position. The choice of ligand is critical in the Buchwald-Hartwig amination.[8]

Materials:

  • This compound

  • Amine (1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)

  • Strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium pre-catalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and dilute with ethyl acetate. Filter through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the 2-amino-5-bromo-4-fluoropyridine.

Visualizations

Logical Relationship for Selective Functionalization

The following diagram illustrates the underlying principle for the selective displacement of iodine in this compound.

G cluster_0 Reactivity of C-X Bonds cluster_1 Selective Reaction Outcome C-I C-I C-Br C-Br C-I->C-Br > Selective Displacement at C-I Selective Displacement at C-I C-I->Selective Displacement at C-I Favored Site of Reaction C-F C-F C-Br->C-F >

Halogen Reactivity Hierarchy
Experimental Workflow for Selective Cross-Coupling

This diagram provides a generalized workflow for the selective cross-coupling reactions described in the protocols.

G start Start: This compound reaction Reaction (Heating under Inert Atmosphere) start->reaction reagents Coupling Partner (Boronic Acid, Alkyne, or Amine) reagents->reaction catalysis Palladium Catalyst + Ligand (if needed) + Base + Solvent catalysis->reaction workup Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 2-Substituted-5-bromo-4-fluoropyridine purification->product

Generalized Cross-Coupling Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 5-Bromo-4-fluoro-2-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react in the Suzuki coupling of this compound?

A1: The reactivity of halogens in palladium-catalyzed Suzuki-Miyaura coupling reactions generally follows the trend of I > Br > Cl > F. Therefore, the carbon-iodine (C-I) bond at the 2-position is the most reactive and will selectively undergo coupling under standard Suzuki conditions, leaving the bromo and fluoro substituents intact for potential subsequent transformations.[1]

Q2: What are the most common side reactions to watch out for?

A2: The most common side reactions include:

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, which replaces the boron functional group with a hydrogen atom. This can be caused by excess water or high temperatures.[2]

  • Dehalogenation: The replacement of a halogen on the pyridine ring with a hydrogen atom.[3]

Q3: How can I minimize homocoupling of my boronic acid?

A3: To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can also reduce homocoupling compared to some Pd(II) precatalysts.[2]

Q4: What is the role of the base in the Suzuki coupling reaction?

A4: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3] The choice and quality of the base can significantly impact the reaction rate and yield.

Q5: Can the pyridine nitrogen interfere with the reaction?

A5: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity and leading to lower yields. Using bulky phosphine ligands can help to shield the palladium center and mitigate this inhibition.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Yield 1. Inactive Catalyst: The Pd(0) active species is not being generated or is deactivated. 2. Poor Reagent Quality: Degradation of the boronic acid or wet solvents. 3. Suboptimal Reaction Conditions: Temperature is too low, or the base is not effective. 4. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center.1. Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more readily activated. Ensure rigorous degassing to prevent catalyst oxidation. 2. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester). Ensure solvents are anhydrous. 3. Gradually increase the reaction temperature in increments of 10 °C. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 4. Switch to a bulkier phosphine ligand (e.g., a Buchwald ligand like SPhos or XPhos) to shield the palladium.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the boronic acid. 2. Inefficient Catalyst: Some Pd(II) precatalysts can promote homocoupling if not efficiently reduced to Pd(0).1. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a strict inert atmosphere. 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst is effectively reduced.
Protodeboronation (Loss of Boronic Acid) 1. Presence of Water: Excess water can lead to the hydrolysis of the C-B bond. 2. High Temperature: Elevated temperatures can accelerate the rate of protodeboronation. 3. Inappropriate Base: Some bases can promote this side reaction.1. Use anhydrous solvents and ensure the base is dry. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Screen different bases; sometimes a weaker base can mitigate this issue. Consider using a boronic ester for increased stability.[2]
Lack of Chemoselectivity (Reaction at C-Br) 1. Harsh Reaction Conditions: High temperatures or highly active catalysts might lead to some reactivity at the C-Br bond.1. Use milder reaction conditions (lower temperature, less active catalyst) to favor the more reactive C-I bond. Monitor the reaction progress carefully to stop it once the starting material is consumed to avoid over-reaction.

Data Presentation

The following tables summarize representative reaction conditions for the selective Suzuki coupling at the C-2 iodo position of polyhalogenated pyridines, which can be used as a starting point for the optimization of the reaction with this compound.

Table 1: Catalyst, Base, and Solvent Screening for Selective Suzuki Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)Notes
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95A common and often effective starting point for selective C-I coupling.[4]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100890-98Buchwald ligands can be effective for electron-deficient pyridines.[5]
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901288-96A robust catalyst system for a range of boronic acids.
4Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane10010>90Highly active catalyst system, may require careful temperature control to maintain selectivity.

Yields are approximate and based on reactions with analogous polyhalogenated pyridines. Actual yields may vary depending on the specific boronic acid and reaction scale.

Experimental Protocols

Detailed Protocol for Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol is a general guideline for the selective Suzuki coupling at the C-2 iodo position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv) to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) to the reaction flask via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting iodopyridine.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-bromo-4-fluoropyridine.[1]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' R-X This compound R-X->Oxidative Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

General Experimental Workflow

Troubleshooting Decision Tree

References

Technical Support Center: 5-Bromo-4-fluoro-2-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoro-2-iodopyridine. The information is presented in a question-and-answer format to directly address common issues encountered during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The differential reactivity of the halogens (I > Br >> F) allows for selective functionalization. The most common reactions include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or esters.

  • Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with amines.

Q2: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling reactions?

A2: The typical order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. Therefore, reactions with this compound are expected to occur selectively at the C-2 position (iodine) under carefully controlled conditions, leaving the bromine and fluorine atoms intact for subsequent transformations.

Q3: What are the common byproducts I should be aware of when working with this compound?

A3: Common byproducts can be categorized by reaction type. Generally, you may observe:

  • Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in Suzuki coupling, alkyne in Sonogashira coupling).

  • Dehalogenation: Replacement of a halogen (usually bromine or iodine) with a hydrogen atom. This is often referred to as hydrodehalogenation.

  • Reaction at the undesired halogen: While less common under optimized conditions, some reaction may occur at the C-5 bromine position.

  • Palladium black precipitation: The palladium catalyst can precipitate out of solution, leading to reduced catalytic activity.

Q4: How can I purify the products from reactions with this compound?

A4: Purification is typically achieved through standard laboratory techniques.

  • Aqueous workup: After the reaction, an aqueous workup is usually performed to remove inorganic salts and highly polar impurities.

  • Column chromatography: Flash column chromatography on silica gel is the most common method for separating the desired product from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired product and significant byproduct formation.

Symptom Potential Cause Troubleshooting Steps
Major byproduct is the homocoupling of the boronic acid. Reaction conditions (e.g., presence of oxygen, high temperature) favor homocoupling.- Ensure rigorous degassing of solvents and reagents. - Use fresh, high-quality palladium catalyst and ligands. - Lower the reaction temperature and extend the reaction time. - Choose a different base, such as K₃PO₄ or Cs₂CO₃.
Significant amount of debrominated or deiodinated starting material. Presence of protic impurities or use of a strong base that can act as a hydride source.- Use anhydrous solvents and reagents. - Switch to a milder base (e.g., K₂CO₃). - Lower the reaction temperature.
Reaction stalls and palladium black is observed. Catalyst decomposition.- Use a more stable palladium precatalyst or a ligand that better stabilizes the active palladium species. - Ensure the reaction is run under a strict inert atmosphere. - Lower the reaction temperature.
Sonogashira Coupling

Issue: Formation of alkyne dimer (Glaser coupling) and low yield of the desired product.

Symptom Potential Cause Troubleshooting Steps
Main byproduct is the homocoupled alkyne. Presence of oxygen, which promotes Glaser coupling. High concentration of copper co-catalyst.- Rigorously degas all solvents and reagents and maintain an inert atmosphere. - Reduce the amount of copper(I) iodide co-catalyst. - Add the alkyne slowly to the reaction mixture. - Consider running the reaction under copper-free conditions.
Low conversion of starting material. Inactive catalyst or insufficient reaction temperature.- Use fresh palladium catalyst and copper(I) iodide. - Ensure solvents are anhydrous and degassed. - Gently heat the reaction if it is sluggish at room temperature, but avoid excessive heat which can cause catalyst decomposition.
Reaction at the bromine position is observed. Reaction temperature is too high, leading to loss of selectivity.- Run the reaction at or near room temperature to favor reaction at the more reactive iodine position.
Buchwald-Hartwig Amination

Issue: Low to no conversion of starting material.

Symptom Potential Cause Troubleshooting Steps
Reaction does not proceed or is very slow. Catalyst poisoning by the pyridine nitrogen. Suboptimal choice of ligand or base.- Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center from coordination with the pyridine nitrogen. - Screen different bases; sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium phosphate are often effective. - Increase the catalyst loading.
Formation of hydrodehalogenated byproducts. Unproductive side reactions of the palladium-amido intermediate.- Optimize the ligand and base combination. - Lower the reaction temperature.
Incomplete reaction despite prolonged reaction time. Poor solubility of reagents or catalyst deactivation.- Choose a solvent in which all components are soluble at the reaction temperature (e.g., toluene, dioxane). - Ensure all reagents and solvents are pure and the reaction is run under a strict inert atmosphere.

Experimental Protocols

The following are generalized protocols for common reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

General Suzuki-Miyaura Coupling Protocol

Suzuki_Workflow reagents 1. Reagent Addition: - this compound (1 equiv) - Boronic acid (1.2 equiv) - Base (e.g., K₂CO₃, 2 equiv) - Solvent (e.g., Dioxane/H₂O) setup 2. Reaction Setup: - Degas the mixture - Add Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) reagents->setup reaction 3. Reaction: - Heat to 80-100 °C - Monitor by TLC/LC-MS setup->reaction workup 4. Workup: - Cool to RT - Aqueous extraction reaction->workup purification 5. Purification: - Column chromatography workup->purification product 6. Product: - 2-Aryl-5-bromo-4-fluoropyridine purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME), often with water as a co-solvent

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent(s) and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

General Sonogashira Coupling Protocol

Sonogashira_Workflow reagents 1. Reagent Addition: - this compound (1 equiv) - Terminal alkyne (1.2 equiv) - Base (e.g., Et₃N) setup 2. Reaction Setup: - Add solvent (e.g., THF) - Add Pd catalyst and CuI reagents->setup reaction 3. Reaction: - Stir at RT to 60 °C - Monitor by TLC/LC-MS setup->reaction workup 4. Workup: - Aqueous workup reaction->workup purification 5. Purification: - Column chromatography workup->purification product 6. Product: - 2-Alkynyl-5-bromo-4-fluoropyridine purification->product Troubleshooting_Logic cluster_reagents Reagent Issues cluster_atmosphere Atmosphere Issues cluster_catalyst Catalyst System Issues cluster_temperature Temperature Issues start Low Yield in Cross-Coupling Reaction check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) start->check_catalyst impure_reagents Impure or Wet Reagents? check_reagents->impure_reagents oxygen_present Oxygen Present? check_atmosphere->oxygen_present optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp catalyst_issue Suboptimal Catalyst/ Ligand/Base? check_catalyst->catalyst_issue temp_issue Temperature Too High/Low? optimize_temp->temp_issue impure_reagents->check_atmosphere No purify_reagents Purify/Dry Reagents impure_reagents->purify_reagents Yes oxygen_present->check_catalyst No degas_again Improve Degassing Technique oxygen_present->degas_again Yes catalyst_issue->optimize_temp No screen_conditions Screen Different Catalysts, Ligands, and Bases catalyst_issue->screen_conditions Yes adjust_temp Adjust Temperature and Monitor Reaction temp_issue->adjust_temp Yes

Technical Support Center: 5-Bromo-4-fluoro-2-iodopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in coupling reactions involving 5-Bromo-4-fluoro-2-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling reactions?

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is dictated by their bond dissociation energies. The established order of reactivity is C-I > C-Br > C-Cl >> C-F.[1][2][3][4] For this compound, the reaction will preferentially occur at the most reactive C-2 iodo position under mild conditions.[4] The C-5 bromo position can be functionalized subsequently using more forcing conditions (e.g., higher temperatures).[4] The C-4 fluoro bond is significantly stronger and generally does not participate in these coupling reactions.[3]

Q2: How can I achieve selective coupling at the C-2 (iodo) position while leaving the C-5 (bromo) position intact?

To achieve selective mono-functionalization at the C-2 iodo position, you should employ milder reaction conditions. This includes using lower reaction temperatures (e.g., room temperature to 80 °C) and shorter reaction times, which favor the more labile C-I bond.[4][5] It is also important to control the stoichiometry, using only a slight excess (typically 1.0–1.2 equivalents) of the coupling partner.[4]

Q3: I am observing a low yield even when targeting the more reactive C-2 iodo position. What are the common causes?

Low yields can stem from several factors, even when targeting the reactive C-I bond. A primary issue with pyridine-containing substrates is the potential for the pyridine nitrogen's lone pair to coordinate with the palladium catalyst, inhibiting its activity.[6][7] Other common causes include:

  • Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated by atmospheric oxygen.[6]

  • Suboptimal Conditions: The combination of base, solvent, and temperature may be inappropriate for the specific coupling reaction.[6]

  • Side Reactions: Competing reactions like homocoupling of the coupling partners or dehalogenation of the starting material can reduce the yield of the desired product.[6][7]

  • Poor Reagent Quality: Impure or degraded starting materials or reagents can prevent the reaction from proceeding efficiently.[6]

Q4: Which cross-coupling reaction is most suitable for my desired transformation?

The choice of reaction depends on the specific bond you intend to form:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[8]

  • Sonogashira Coupling: Used to form carbon-carbon (C-C) triple bonds by coupling with terminal alkynes.[8][9]

  • Stille Coupling: A versatile method for forming C-C bonds using organostannane reagents.[10][11]

  • Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen (C-N) bonds with a wide variety of primary and secondary amines.[8]

Reaction Selectivity Pathway

G sub This compound prod1 C-2 Coupled Product sub->prod1 Mild Conditions (e.g., ≤ 80°C) prod2 C-2, C-5 Di-Coupled Product prod1->prod2 Forcing Conditions (e.g., > 100°C)

Caption: Regioselectivity in this compound couplings.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions with this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Product Yield Catalyst Inhibition/Deactivation: Pyridine nitrogen coordinating to palladium; Pd(0) sensitive to oxygen.[6][7]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[7] Ensure the reaction is rigorously degassed (e.g., freeze-pump-thaw cycles or bubbling with argon) and run under an inert atmosphere.[6][7]
Inefficient Oxidative Addition: The C-X bond is not breaking, which is often the rate-determining step.[7]Increase the reaction temperature. Screen different palladium catalysts and more electron-rich ligands to facilitate oxidative addition.[7]
Suboptimal Base/Solvent: Poor solubility of reagents; base not strong enough to facilitate transmetalation (Suzuki) or deprotonation.[6][12]Screen different bases (K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings).[6][12] Use a solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) that ensures all reagents are dissolved.[6][12]
Formation of Di-substituted Product Reaction Temperature Too High: More forcing conditions can activate the less reactive C-Br bond.[5]Decrease the reaction temperature to favor selective coupling at the C-I bond (typically ≤ 80-90°C).[5]
Reaction Time Too Long: Allowing the reaction to proceed long after the initial coupling can lead to the secondary reaction.Monitor the reaction closely by TLC or LC-MS and quench it upon consumption of the mono-coupled intermediate.
Significant Homocoupling Presence of Oxygen: Oxygen can promote the unwanted coupling of the nucleophilic partner (e.g., boronic acid) with itself.[6]Ensure the reaction setup is strictly anaerobic. Rigorous degassing of solvents and reagents is critical.[6][7]
Excess Palladium Catalyst: High catalyst loading can sometimes favor homocoupling.Try lowering the catalyst loading. Using a slight excess of the this compound substrate may also suppress homocoupling.[6]
Protodeboronation (Suzuki) Excess Water or Non-Optimal Base: The boronic acid group is replaced by a hydrogen atom.[7][12]Use anhydrous solvents or minimize the amount of water. Consider using more stable boronic esters (e.g., pinacol esters).[7] A milder base like K₂CO₃ may also help.[6]
Dehalogenation Side reaction with Ligand/Base: The starting material is reduced, removing a halogen.Try a different phosphine ligand or a milder base. Lowering the reaction temperature may also mitigate this side reaction.[6]

Troubleshooting Workflow

G start Low Yield Observed cat_check Is the Catalyst System Active? start->cat_check cond_check Are Reaction Conditions Optimal? cat_check->cond_check Yes sol_cat Use fresh catalyst & bulky ligand Ensure inert atmosphere cat_check->sol_cat No reagent_check Are Reagents High Quality? cond_check->reagent_check Yes sol_cond Screen bases (e.g., K3PO4, Cs2CO3) Screen solvents (e.g., Dioxane, Toluene) Optimize temperature cond_check->sol_cond No sol_reagent Use pure, dry starting materials Check for degradation reagent_check->sol_reagent No end Yield Improved reagent_check->end Yes sol_cat->cond_check sol_cond->reagent_check sol_reagent->end

Caption: A logical workflow for troubleshooting low-yielding coupling reactions.

Recommended Starting Conditions

The tables below provide recommended starting points for common cross-coupling reactions targeting the C-2 iodo position. Optimization will likely be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂2-5 mol% loading is typical.[13]
Ligand PPh₃, dppf, SPhos, XPhosFor challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos are recommended to prevent catalyst inhibition.[7][8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents. K₃PO₄ is often a robust choice for heteroaryl halides.[6][8]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂OAn aqueous co-solvent is common to dissolve the inorganic base.[6][14]
Temperature 80-100 °CStart at the lower end to maximize selectivity for the C-I bond.[8]

Table 2: Sonogashira Coupling Conditions

ParameterRecommended ConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄2-5 mol% loading.[4][15]
Copper Co-catalyst CuI5-10 mol%. Essential for the traditional Sonogashira catalytic cycle.[8][15]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)≥ 2 equivalents. Often serves as the solvent or co-solvent.[8][15]
Solvent THF, DMFAnhydrous and degassed.[4][15]
Temperature Room Temperature - 60 °CMilder conditions are usually sufficient for the reactive C-I bond.[2]

Table 3: Stille Coupling Conditions

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂2-5 mol% loading.[5]
Additive LiCl or CuI (optional)Can accelerate the transmetalation step.
Solvent Toluene, Dioxane, THFAnhydrous and degassed.[5]
Temperature 80-100 °CTemperature control is critical to maintain selectivity for the C-I bond and prevent side reactions.[5]

Key Experimental Protocols

The following are generalized procedures for selective functionalization at the C-2 position. These should be adapted and optimized for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., PdCl₂(dppf), 3 mol%).[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1 v/v) via syringe.[14]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[14]

  • Work-up: After completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C-2 Position

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[1][4]

  • Solvent and Base Addition: Add degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, ≥ 2.0 equiv.).[16]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.[1]

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and partition between an organic solvent and water. Wash the organic layer with saturated aq. NH₄Cl, then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[15]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[15]

References

Technical Support Center: Purification of 5-Bromo-4-fluoro-2-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-4-fluoro-2-iodopyridine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Low Recovery of the Target Compound After Column Chromatography

Q: I am experiencing a significant loss of my this compound derivative during silica gel column chromatography. What are the potential causes and how can I improve the recovery?

A: Low recovery of halogenated pyridine derivatives from silica gel chromatography is a common issue that can stem from the acidic nature of standard silica gel, leading to compound degradation or irreversible adsorption. The basic nitrogen atom of the pyridine ring can interact strongly with acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Assess Compound Stability: Before performing column chromatography, it is crucial to assess the stability of your compound on silica gel. This can be done by spotting a solution of your crude material on a TLC plate, allowing it to stand for a few hours, and then developing it to see if any new spots (degradation products) appear.

  • Deactivate the Silica Gel: To minimize interactions with acidic silanol groups, you can use deactivated silica gel. This can be achieved by pre-treating the silica with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v).

  • Alternative Stationary Phases: If your compound is particularly sensitive, consider using a less acidic stationary phase like neutral alumina.

  • Optimize Elution Speed: A slow elution can increase the time your compound spends on the column, potentially leading to more degradation. A slightly more polar solvent system can be used to speed up the elution, but this must be balanced with achieving adequate separation.

Issue 2: Co-elution of the Product with Impurities

Q: My this compound derivative is co-eluting with an impurity during flash chromatography. How can I improve the separation?

A: Achieving baseline separation of closely related halogenated pyridines can be challenging due to their similar polarities.

Troubleshooting Steps:

  • Optimize the Solvent System: A systematic approach to optimizing the mobile phase is crucial.

    • Solvent Polarity: A good starting point for many pyridine derivatives is a gradient of ethyl acetate in hexanes.[1][2] If co-elution occurs, try using a shallower gradient.

    • Solvent Selectivity: If adjusting the polarity does not resolve the issue, changing the solvent system entirely can be effective. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity of the separation.[1]

  • High-Efficiency Silica Gel: Using a higher quality silica gel with a smaller and more uniform particle size can significantly improve resolution.

  • Longer Column: Increasing the length of the chromatography column provides more theoretical plates, which can enhance the separation of closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound derivatives on a laboratory scale?

A1: Flash column chromatography is the most widely used technique for the purification of these compounds in a research setting. It is a relatively fast and effective method for separating the desired product from reaction byproducts and unreacted starting materials.[2]

Q2: Can I purify this compound derivatives by recrystallization?

A2: Recrystallization can be a highly effective purification method, particularly for obtaining high-purity crystalline material, provided the crude product is a solid and relatively pure. The key is to identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexanes is often a good starting point for solvent screening.[3]

Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A3: Common impurities can include:

  • Isomeric byproducts: Depending on the synthetic route, isomers with different halogen substitution patterns may be formed. These can be particularly challenging to separate.

  • Dehalogenated species: Loss of one or more halogen atoms can occur under certain reaction or purification conditions.

  • Unreacted starting materials: Incomplete reactions will result in the presence of starting materials in the crude product.

Q4: Is Supercritical Fluid Chromatography (SFC) a suitable method for purifying this compound derivatives?

A4: Yes, SFC can be an excellent alternative to HPLC for the purification of halogenated pyridine derivatives. SFC often provides faster separations and uses less organic solvent, making it a "greener" technique. For polar compounds like pyridine derivatives, polar stationary phases and the use of co-solvents (modifiers) like methanol are typically required.

Quantitative Data Summary

The following tables provide a comparison of common purification methods for halogenated pyridine derivatives. The data is based on typical results for compounds similar to this compound and should be considered as a general guide.

Table 1: Comparison of Purification Methods

Purification MethodTypical PurityTypical YieldThroughputKey Advantages
Flash Column Chromatography >95%60-90%ModerateWidely applicable, good for complex mixtures.
Recrystallization >99%50-80%Low to ModerateCan yield very high purity material, cost-effective.
Preparative HPLC >99%70-95%LowHigh resolution, good for difficult separations.
Supercritical Fluid Chromatography (SFC) >98%70-95%HighFast, reduced solvent consumption, "green" method.

Table 2: Recommended Starting Conditions for Chromatography

MethodStationary PhaseMobile Phase / Eluent
Flash Column Chromatography Silica Gel (230-400 mesh)Gradient of 0-20% Ethyl Acetate in Hexanes[1][2]
Preparative HPLC C18 Reverse-PhaseGradient of Acetonitrile in Water (with 0.1% TFA or Formic Acid)
Supercritical Fluid Chromatography (SFC) 2-Ethylpyridine or DiolGradient of Methanol in CO₂

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Objective: To purify crude this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Pressurized air or nitrogen source

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate and develop it in a solvent system of 10% ethyl acetate in hexanes.

    • Visualize the spots under UV light to determine the Rf values of the product and impurities. The ideal Rf for the product for column chromatography is between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a well-packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with 100% hexanes.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., a gradient from 0% to 20% ethyl acetate over several column volumes).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound (must be a solid)

  • Recrystallization solvent (e.g., ethyl acetate/hexanes mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and hexanes is a good starting point.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat gently while stirring until the solid dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Slowly add the less polar solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy.

    • Add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude Crude this compound Column Flash Column Chromatography Crude->Column Recrystal Recrystallization Crude->Recrystal TLC TLC/LC-MS Analysis Column->TLC Recrystal->TLC TLC->Column Further Purification Pure Pure Product TLC->Pure Purity >98% TroubleshootingChromatography Start Poor Separation in Column Chromatography Q1 Is there peak tailing? Start->Q1 A1_Yes Add triethylamine (0.1%) to mobile phase Q1->A1_Yes Yes Q2 Are peaks co-eluting? Q1->Q2 No Success Improved Separation A1_Yes->Success A2_Yes Change solvent system (e.g., Hex/EtOAc to DCM/MeOH) Q2->A2_Yes Yes Q3 Is recovery low? Q2->Q3 No A2_Yes->Success A3_Yes Use deactivated silica or alumina Q3->A3_Yes Yes Q3->Success No A3_Yes->Success

References

Technical Support Center: Catalyst Selection for 5-Bromo-4-fluoro-2-iodopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the cross-coupling of 5-Bromo-4-fluoro-2-iodopyridine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the cross-coupling of this compound?

The primary challenge lies in achieving regioselectivity. The molecule possesses three different halogen substituents (I, Br, F) at positions 2, 5, and 4, respectively. The order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl > F. Therefore, the iodine at the C-2 position is the most reactive site and will preferentially undergo coupling under milder conditions. The key to successful synthesis is to select a catalyst system and reaction conditions that selectively activate the C-I bond while leaving the C-Br and C-F bonds intact for potential subsequent transformations.

Q2: How does the pyridine ring affect the cross-coupling reaction?

The pyridine ring is electron-deficient, which can influence the reactivity of the C-X bonds. The nitrogen atom can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is often referred to as the "2-pyridyl problem," where 2-substituted pyridines can be challenging substrates. Careful selection of ligands is crucial to mitigate these effects. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle and prevent catalyst deactivation.

Q3: Which cross-coupling reaction should I choose for my desired transformation?

The choice of cross-coupling reaction depends on the desired substituent to be introduced:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds by introducing aryl, heteroaryl, vinyl, or alkyl groups using boronic acids or their esters.

  • Sonogashira Coupling: Used to form carbon-carbon triple bonds by coupling with terminal alkynes.

  • Heck Coupling: Suitable for forming carbon-carbon double bonds by coupling with alkenes.

  • Buchwald-Hartwig Amination: Employed for the formation of carbon-nitrogen (C-N) bonds with primary or secondary amines.

Q4: Can I achieve selective coupling at the C-5 (bromo) position?

Achieving direct selective coupling at the C-5 bromo position in the presence of the more reactive C-2 iodo group is challenging. Typically, the C-2 position is functionalized first. Subsequent cross-coupling at the C-5 bromo position can then be achieved, often requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst system).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cross-coupling of this compound.

Issue 1: Low or No Product Yield
Potential Cause Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure it is properly reduced to the active Pd(0) species in situ. The appearance of palladium black is an indicator of catalyst decomposition.
Inappropriate Ligand For electron-deficient pyridine substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient catalysis.
Incorrect Base The choice of base is critical. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective. For Sonogashira, an amine base like Et₃N or DIPEA is common. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.
Poor Reagent Quality Use high-purity, anhydrous, and degassed solvents. Impurities in the coupling partner or base can poison the catalyst.
Sub-optimal Temperature The reaction may require heating to proceed. A temperature screen (e.g., 60-120 °C) is recommended. However, excessively high temperatures can lead to catalyst decomposition.
Issue 2: Formation of Side Products
Side Product Potential Cause Solution
Homocoupling of Coupling Partner This is common in Sonogashira (Glaser coupling) and Suzuki reactions. It is often promoted by the presence of oxygen.Ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed reagents and solvents. For Sonogashira, reducing the copper catalyst loading can also help.
Protodeboronation (Suzuki) The pyridylboronic acid is unstable and can be cleaved by proton sources.Use anhydrous solvents and consider using a milder base (e.g., K₂CO₃). Alternatively, use more stable boronic esters (e.g., pinacol or MIDA esters).
Hydrodehalogenation The halogen is replaced by a hydrogen atom.This can result from side reactions involving the base or solvent. Optimize the base and consider a more robust catalyst system.
Di-substituted Product Coupling occurs at both the C-2 and C-5 positions.Use a stoichiometric amount (1.0-1.2 equivalents) of the coupling partner. Employ milder reaction conditions (lower temperature, shorter reaction time) to favor mono-substitution at the more reactive C-2 iodo position.

Recommended Catalyst Systems

The following tables summarize recommended starting conditions for the selective cross-coupling at the C-2 iodo position of this compound. Yields are based on data for analogous substrates and may require optimization.

Table 1: Suzuki-Miyaura Coupling

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1002-1285-95
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF901280-90
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Dioxane/H₂O90-10012-1675-85

Table 2: Sonogashira Coupling

Pd Precursor (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N (2.0)THF or DMFRT - 602-1680-95[1]
Pd(PPh₃)₄ (5)CuI (10)DIPEA (3.0)THFRT1685-95[2]
Pd(P(t-Bu)₃)₂ (2)NoneCs₂CO₃ (2.0)Dioxane10012-2470-90[2]

Table 3: Heck Coupling

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF or Acetonitrile80-12012-2460-80
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOAc (2.0)DMA100-14012-2465-85
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)NMP100-13012-2460-75

Experimental Protocols

Note: These are generalized protocols and should be optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.

Suzuki-Miyaura Coupling Protocol
  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Add the degassed solvent (e.g., Toluene/H₂O mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol (Copper-Catalyzed)
  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (CuI).

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Coupling Protocol
  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂), and the ligand (e.g., PPh₃), if used.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N).

  • Add the alkene (1.5 equiv.) via syringe.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection for this compound start Define Desired Bond (at C-2 position) cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond suzuki Suzuki Coupling (Aryl/Vinyl/Alkyl) cc_bond->suzuki Boronic Acid/ Ester sonogashira Sonogashira Coupling (Alkyne) cc_bond->sonogashira Terminal Alkyne heck Heck Coupling (Alkene) cc_bond->heck Alkene buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald suzuki_cat Catalyst System: Pd(OAc)₂ / SPhos Base: K₃PO₄ Solvent: Toluene/H₂O suzuki->suzuki_cat sonogashira_cat Catalyst System: PdCl₂(PPh₃)₂ / CuI Base: Et₃N Solvent: THF/DMF sonogashira->sonogashira_cat heck_cat Catalyst System: Pd(OAc)₂ / PPh₃ Base: Et₃N Solvent: DMF heck->heck_cat buchwald_cat Catalyst System: Pd₂(dba)₃ / Xantphos Base: NaO-t-Bu Solvent: Toluene buchwald->buchwald_cat

Caption: Catalyst selection workflow for this compound.

Experimental_Workflow General Cross-Coupling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents 1. Prepare & Dry Reagents & Solvents prep_glass 2. Flame/Oven-Dry Glassware prep_reagents->prep_glass setup 3. Add Solids (Substrate, Catalyst, Base) prep_glass->setup inert 4. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert add_solvents 5. Add Degassed Solvents & Liquid Reagents inert->add_solvents react 6. Heat & Stir (Monitor by TLC/LC-MS) add_solvents->react workup 7. Quench & Aqueous Workup react->workup purify 8. Dry, Concentrate & Purify (Column Chromatography) workup->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Caption: Generalized experimental workflow for cross-coupling reactions.

References

managing steric hindrance in 5-Bromo-4-fluoro-2-iodopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for managing reactions involving the sterically hindered substrate, 5-Bromo-4-fluoro-2-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The carbon-iodine (C-I) bond at the C2 position is significantly more reactive than the carbon-bromine (C-Br) bond at the C5 position.[1][2] This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition to a palladium(0) catalyst.[1][2] This inherent reactivity difference allows for selective functionalization at the C2 position under carefully controlled conditions.

Q2: Why am I observing low or no yield, especially with bulky coupling partners?

A2: Low yields are often a direct consequence of steric hindrance. The fluorine atom at C4 and the pyridine nitrogen create a sterically congested environment around the reactive C2-iodine. This can impede the approach of the palladium catalyst and the subsequent steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often required to overcome this challenge.[3][4]

Q3: What is the most common side reaction, and how can I minimize it?

A3: A common side reaction is hydrodehalogenation, where the iodine or bromine atom is replaced by a hydrogen atom.[5][6] This can be minimized by ensuring a rigorously inert atmosphere, using dry and degassed solvents, and optimizing the choice of base and ligand.[5][6] Sometimes, lowering the reaction temperature can also reduce the rate of this side reaction relative to the desired coupling.[5]

Q4: Can I perform a second coupling reaction at the C5-bromo position?

A4: Yes, sequential coupling is a key synthetic strategy for this molecule. After selectively reacting at the C2-iodo position, the C5-bromo position can be functionalized in a subsequent step. This typically requires more forcing conditions, such as higher temperatures and a more active catalyst system, to activate the stronger C-Br bond.

Troubleshooting Guides

Issue: Low or No Conversion in Cross-Coupling Reactions

Low conversion of the this compound starting material is a common problem, primarily linked to steric hindrance and catalyst inhibition.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The steric bulk around the C2-iodine may require a highly active catalyst system.

    • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active monoligated palladium species, which is crucial for hindered substrates.[3][7]

  • Inappropriate Base Selection: The base plays a critical role in the catalytic cycle, and its strength and solubility can be limiting.

    • Solution: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are effective for Suzuki reactions, while sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations.[5]

  • Sub-optimal Reaction Temperature: The reaction may have a high activation energy barrier due to steric repulsion.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. Temperatures between 80-120 °C are typical.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Using bulky ligands helps to sterically shield the palladium center and disfavor inhibitory coordination from the pyridine nitrogen.

Visual Troubleshooting Workflow: Low Yield

G start Start: Low/No Yield ligand Step 1: Optimize Ligand - Use bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) - Increase ligand:Pd ratio start->ligand Initial Check base Step 2: Evaluate Base - Switch to stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3, NaOtBu) - Ensure base is dry and finely powdered ligand->base No Improvement success Success: Improved Yield ligand->success Yield Improved conditions Step 3: Adjust Conditions - Increase temperature (80-120 °C) - Increase reaction time (12-24h) - Ensure rigorous inert atmosphere base->conditions No Improvement base->success Yield Improved reagents Still Failing: Re-evaluate Reagent Purity (Substrate, Solvent, Coupling Partner) conditions->reagents No Improvement conditions->success Yield Improved

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

Comparative Data: Ligand & Base Selection

The choice of ligand and base is critical for overcoming steric hindrance. The following tables provide a summary of common choices for different reaction types, with performance trends based on literature for sterically hindered pyridines.

Table 1: Ligand Selection for Suzuki-Miyaura Coupling

LigandTypeSteric BulkElectron DonatingTypical Performance with Hindered Substrates
SPhos BiarylphosphineHighHighExcellent
XPhos BiarylphosphineVery HighHighExcellent, good for very bulky partners
RuPhos BiarylphosphineHighHighVery Good
Pd(PPh₃)₄ TetrakisModerateModerateOften insufficient, leads to low yield

Table 2: Base Selection for Common Cross-Coupling Reactions

Reaction TypeRecommended BaseStrengthKey Considerations
Suzuki-Miyaura K₃PO₄, Cs₂CO₃StrongEffective for challenging couplings; solubility can be important.
Sonogashira Et₃N, DIPAModerateActs as both base and solvent; must be anhydrous.
Buchwald-Hartwig NaOtBu, KOtBu, LHMDSVery StrongRequired for deprotonating the amine; incompatible with some functional groups.[5]

Key Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C2

This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the C2-iodo position.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Sonogashira Coupling at C2

This protocol describes a typical procedure for coupling a terminal alkyne at the C2 position.

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.5 equiv).[8] Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 50-60 °C for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination at C2

This protocol provides a general method for C-N bond formation at the C2 position.

  • Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), a strong base (e.g., NaOtBu, 1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a bulky ligand (e.g., RuPhos, 4 mol%) to a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool to room temperature and dilute with an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Purification: Filter the mixture through a plug of Celite® and concentrate the filtrate. Purify the crude product by column chromatography.

Visual Guides

General Cross-Coupling Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation prep 1. Add Substrate, Coupling Partner, & Base cat 2. Add Pd Precursor & Ligand prep->cat inert 3. Establish Inert Atmosphere (Ar/N2) cat->inert solve 4. Add Degassed Solvent inert->solve react 5. Heat & Stir (Monitor by TLC/LC-MS) solve->react workup 6. Aqueous Workup & Extraction react->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.

References

troubleshooting failed reactions with 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoro-2-iodopyridine. The content is designed to address common issues encountered during chemical synthesis and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling reactions?

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] Therefore, for this compound, the C-I bond at the 2-position is the most reactive and will typically undergo oxidative addition to the palladium catalyst preferentially. This allows for selective functionalization at this position while leaving the bromo and fluoro groups intact for subsequent transformations.[2][3]

Q2: My reaction is showing low or no conversion of the starting material. What are the most common reasons for this?

Low or no conversion in reactions with this compound can stem from several factors, particularly in cross-coupling reactions:

  • Catalyst Inactivity: The active Pd(0) catalyst is sensitive to oxygen and moisture. Improper handling, impure or improperly dried solvents, or a non-inert atmosphere can lead to catalyst decomposition.[4][5] The formation of a black precipitate ("palladium black") is a visual indicator of this issue.[6]

  • Suboptimal Ligand/Base Combination: The choice of ligand and base is critical. The ligand must stabilize the palladium center, while the base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) or facilitating deprotonation steps.[4][7]

  • Insufficient Temperature: While high temperatures can cause decomposition, some reactions require a certain activation energy to proceed. If the reaction is sluggish at a lower temperature, a careful, incremental increase may be necessary.[7]

  • Reagent Quality: The purity of all reagents, including the solvent, base, and coupling partner, is crucial. Impurities can poison the catalyst.[6]

Q3: I am observing significant formation of side products. What are the most common side reactions and how can I minimize them?

Common side reactions include:

  • Hydrodehalogenation: This is the replacement of a halogen atom (typically bromine or iodine) with a hydrogen atom. It can be caused by the presence of palladium-hydride species, which may form from the base, solvent, or impurities.[2] To minimize this, switch to a milder base (e.g., K₂CO₃, K₃PO₄) and lower the reaction temperature.[2]

  • Homocoupling: Dimerization of the starting material or the coupling partner can occur. In Sonogashira couplings, this is known as Glaser coupling and is often promoted by the copper(I) co-catalyst in the presence of oxygen.[6][8] Ensuring strictly anaerobic conditions is the primary way to prevent this.[8] In some cases, a copper-free Sonogashira protocol may be preferable.[6]

  • Reaction at the Bromine Position: While the iodine is more reactive, forcing conditions (higher temperatures, longer reaction times) can lead to a lack of selectivity and reaction at the C-Br bond.[7] Running the reaction at the lowest effective temperature will maximize selectivity for the C-I bond.[8]

Q4: How should I store and handle this compound?

Like many polyhalogenated heterocyclic compounds, this compound is expected to be sensitive to light and air.[9] It is recommended to store the compound in a dark place, such as in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), and at a refrigerated temperature (2-8°C).[9][10]

Troubleshooting Guides

Issue 1: Low Yield or Stalled Suzuki Coupling Reaction

If you are experiencing low yields or a stalled reaction during a Suzuki coupling with this compound, consider the following troubleshooting steps. The primary goal is selective coupling at the 2-position (C-I bond).

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield in Suzuki Coupling catalyst_check Check for Pd Black start->catalyst_check Decomposition? ligand_choice Screen Ligands (e.g., SPhos, XPhos) catalyst_check->ligand_choice Yes base_choice Switch to Milder Base (K₃PO₄, Cs₂CO₃) catalyst_check->base_choice No catalyst_loading Increase Catalyst Loading (2-5 mol%) ligand_choice->catalyst_loading temperature_control Lower Temperature (e.g., 80°C) base_choice->temperature_control solvent_degas Ensure Anhydrous & Degassed Solvents temperature_control->solvent_degas boronic_acid_quality Check Boronic Acid Quality/Purity solvent_degas->boronic_acid_quality

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Quantitative Data Summary: Representative Conditions for Suzuki Coupling

The following table provides starting points for optimizing the selective Suzuki coupling at the C-I bond. Yields are illustrative and will vary based on the specific boronic acid used.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ (2-5 mol%)Pd(PPh₃)₄ is often effective for selective C-I coupling; Pd₂(dba)₃ can be more active.[11][12]
Ligand SPhos, XPhos, or other bulky, electron-rich phosphines (4-10 mol%)Bulky ligands can stabilize the catalyst and promote efficient reductive elimination.[2][12]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)Milder bases are less likely to cause hydrodebromination side reactions.[2]
Solvent Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂ODegassing of the solvent system is critical to prevent catalyst oxidation.[2][3]
Temperature 80-90 °CLower temperatures favor selective reaction at the more reactive C-I bond.[2]
Boronic Acid 1.1 - 1.2 equivalentsA slight excess helps drive the reaction to completion.[3]
Issue 2: Formation of Alkyne Homocoupling (Glaser) Product in Sonogashira Coupling

A common issue in Sonogashira couplings is the formation of a dimer of the terminal alkyne, known as the Glaser product. This is primarily caused by the copper co-catalyst in the presence of oxygen.

start Glaser Homocoupling Observed anaerobic Improve Anaerobic Conditions start->anaerobic degas Thoroughly Degas Solvents (e.g., Freeze-Pump-Thaw) anaerobic->degas Yes copper Modify Copper Usage anaerobic->copper No inert_atm Maintain Positive Inert Gas Pressure (Ar/N₂) degas->inert_atm reduce_cu Reduce CuI Loading (e.g., 1-5 mol%) copper->reduce_cu Yes copper_free Consider Copper-Free Protocol copper->copper_free No start Low Yield in Buchwald-Hartwig Amination catalyst_poisoning Suspect Catalyst Poisoning? start->catalyst_poisoning ligand_screen Screen Bulky Ligands (e.g., XPhos, RuPhos) catalyst_poisoning->ligand_screen Yes reagent_issue Reagents/Conditions Issue? catalyst_poisoning->reagent_issue No base_screen Screen Bases (NaOtBu, LHMDS, K₃PO₄) reagent_issue->base_screen Yes solvent_screen Change Solvent (Toluene, Dioxane) base_screen->solvent_screen temp_screen Optimize Temperature (80-110 °C) solvent_screen->temp_screen A 1. Add Solids to Flask (Substrate, Boronic Acid, Base) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat to Reaction Temp (e.g., 80°C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Workup F->G H 8. Purification (Column Chromatography) G->H

References

preventing debromination in 5-Bromo-4-fluoro-2-iodopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Bromo-4-fluoro-2-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical transformations while minimizing common side reactions, particularly debromination.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound in cross-coupling reactions?

A1: The main challenge is to achieve selective reaction at one of the halogen positions without triggering undesired side reactions. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F.[1][2] This inherent reactivity difference allows for selective functionalization at the C-2 iodo- position. However, a common side reaction is debromination, where the bromine atom at the C-5 position is replaced by a hydrogen atom, leading to reduced yields and purification difficulties.[3][4]

Q2: Why does debromination occur as a side reaction?

A2: Debromination in palladium-catalyzed cross-coupling reactions is often attributed to the formation of palladium-hydride species (Pd-H).[3][5] These species can arise from various sources in the reaction mixture, including the base, solvent (e.g., alcohols, or degradation of DMF), or impurities like water or borane species in boronic acids.[5] The Pd-H species can then react with the pyridine substrate to replace the bromine with a hydrogen atom in a competing catalytic cycle.[6] Factors such as high temperatures and the use of strong bases can promote the formation of these hydride species and thus increase the likelihood of debromination.[4]

Q3: I am observing significant debromination in my reaction. What is the first thing I should adjust in my experimental setup?

A3: The first parameters to investigate are the base and the reaction temperature. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of hydride species that lead to debromination.[3][5] Switching to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective first step to minimize this side reaction.[3][4] Concurrently, lowering the reaction temperature can often increase selectivity by disfavoring the debromination pathway, which may have a higher activation energy.[4]

Q4: How can I confirm that debromination is occurring and quantify it?

A4: The most common methods for detecting and quantifying debromination are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the retention times and mass-to-charge ratios of the components in your reaction mixture to authentic samples of the starting material, desired product, and the potential debrominated byproduct (4-fluoro-2-iodopyridine), you can confirm its presence. Quantitative analysis can be performed by integrating the peak areas in the chromatogram, often using an internal standard for calibration. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the debrominated species in the crude product mixture by observing the disappearance of the bromine-associated signals and the appearance of a new proton signal on the pyridine ring.

Troubleshooting Guide: Minimizing Debromination

Debromination is a common pitfall in cross-coupling reactions with this compound. This guide provides a systematic approach to troubleshoot and mitigate this unwanted side reaction.

Initial Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for addressing debromination issues in your reactions.

G cluster_0 start Debromination Observed optimize_base Optimize Base start->optimize_base screen_ligands Screen Ligands optimize_base->screen_ligands Still an issue resolved Debromination Minimized optimize_base->resolved Improved lower_temp Lower Temperature screen_ligands->lower_temp Still an issue screen_ligands->resolved Improved check_reagents Check Reagent Purity (Anhydrous/Degassed) lower_temp->check_reagents Still an issue lower_temp->resolved Improved check_reagents->resolved Improved

Caption: A step-by-step workflow for troubleshooting debromination.

Key Experimental Parameters and Recommendations

The table below summarizes key experimental parameters that influence debromination and provides recommendations for optimizing your reaction conditions.

ParameterCondition Promoting DebrominationRecommended Condition to Minimize DebrominationRationale
Base Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS)[3][5]Milder inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[3][4]Stronger bases can generate hydride species that lead to reductive debromination. Milder bases are less prone to this side reaction.
Temperature High reaction temperatures (e.g., > 100 °C)[4]Lower to moderate temperatures (e.g., Room Temperature to 80 °C)[3]Debromination pathways may have a higher activation energy; lower temperatures can improve selectivity for the desired reaction.
Catalyst/Ligand Less stable or highly reactive catalyst systems.Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos)[3][5]These ligands promote the desired reductive elimination step in the catalytic cycle, outcompeting the debromination pathway.[5]
Solvent Protic solvents (e.g., alcohols) or solvents prone to degradation (e.g., wet DMF)[5]Anhydrous, aprotic solvents (e.g., 1,4-Dioxane, Toluene, THF)[5]Protic solvents and water can act as hydride sources, leading to the formation of Pd-H species.
Reaction Time Prolonged reaction times after consumption of the limiting reagent.[4]Monitor the reaction closely by TLC or LC-MS and stop when the starting material is consumed.Extended heating can lead to catalyst decomposition and an increase in side reactions, including debromination.

Experimental Protocols

Here we provide detailed experimental protocols for common cross-coupling reactions with this compound, optimized to minimize debromination.

Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol details a selective Suzuki-Miyaura coupling at the C-2 (iodo) position of this compound.

G cluster_1 reagents Combine Reactants: - this compound - Arylboronic Acid - K₃PO₄ catalyst Add Catalyst System: - Pd₂(dba)₃ - SPhos reagents->catalyst solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) catalyst->solvent react Heat and Stir (e.g., 80 °C, 4-12h) solvent->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Desired Product purify->product

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Selective Sonogashira Coupling at the C-2 Position

This protocol outlines a selective Sonogashira coupling with a terminal alkyne at the C-2 (iodo) position.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)

  • Anhydrous, degassed THF or DMF

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (THF or DMF) and the amine base (Et₃N or DIPA).

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours at room temperature.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

solvent effects on the reactivity of 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-4-fluoro-2-iodopyridine

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this versatile building block. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses three distinct halogen atoms, each with differential reactivity in common cross-coupling reactions. The reactivity generally follows the order of bond lability for oxidative addition in palladium-catalyzed reactions: C-I > C-Br > C-F. Therefore, the C-I bond at the 2-position is the most reactive site for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The C-Br bond at the 5-position is the next most reactive site. The C-F bond at the 4-position is the least reactive in cross-coupling reactions but is the most susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3][4]

Q2: How does solvent choice generally affect palladium-catalyzed cross-coupling reactions with this substrate?

A2: Solvents play a critical role in palladium-catalyzed cross-coupling reactions by influencing catalyst solubility, stability, and the rate of key mechanistic steps.[2] Solvent properties like polarity and coordinating ability can:

  • Stabilize Catalytic Species: Polar solvents can stabilize charged intermediates in the catalytic cycle.[2]

  • Mediate Base Solubility: The solubility of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) is highly solvent-dependent, which directly impacts reaction rates.[2]

  • Influence Oxidative Addition: The oxidative addition step, often rate-limiting, is sensitive to solvent polarity.[2] Commonly used solvents include ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF and acetonitrile. The optimal solvent is highly dependent on the specific reaction, coupling partners, and catalyst system.[5][6][7]

Q3: Which position is most likely to undergo Nucleophilic Aromatic Substitution (SNAr)?

A3: The C-F bond at the 4-position is the most susceptible to SNAr. The fluorine atom's high electronegativity makes the carbon atom it is attached to highly electrophilic. This effect, combined with the electron-withdrawing nature of the pyridine ring nitrogen, stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack at the 4-position.[4][8] The general reactivity for leaving groups in SNAr reactions is F > Cl > Br > I.[8]

Troubleshooting Guides

Low or No Yield in Suzuki Coupling

Issue: You are experiencing low or no conversion in a Suzuki coupling reaction with this compound.

Potential Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming or has been deactivated.

    • Solution: Ensure your palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active species.[5][6]

  • Suboptimal Solvent: The chosen solvent may not be suitable for the reaction.

    • Solution: Screen a range of solvents. A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is often used to dissolve both the organic and inorganic reagents.[6] Poor reagent solubility can significantly hinder the reaction.[2]

  • Inadequate Base: The base may not be strong enough or soluble enough to promote the reaction.

    • Solution: Try different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be interdependent with the solvent.[5][6]

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen.

    • Solution: Thoroughly degas the reaction mixture and solvents by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6]

Side Reactions in Sonogashira Coupling

Issue: You are observing significant side products in a Sonogashira coupling, such as alkyne homocoupling (Glaser coupling).

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of the terminal alkyne.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Rigorous degassing of solvents and reagents is crucial.[6]

  • Suboptimal Solvent: The solvent can influence the rates of competing side reactions.

    • Solution: Nonpolar solvents like toluene have been shown to be effective in some cases and can minimize side reactions compared to more polar solvents.[7] A screening of solvents is recommended.

  • Copper Co-catalyst: While classic Sonogashira reactions use a copper co-catalyst, this can often promote homocoupling.

    • Solution: Consider using a copper-free Sonogashira protocol. Many modern methods have been developed that do not require a copper co-catalyst.[9]

Failure in Buchwald-Hartwig Amination

Issue: Your Buchwald-Hartwig amination reaction is not proceeding as expected.

Potential Causes and Solutions:

  • Incorrect Base: The strength and solubility of the base are critical.

    • Solution: Strong, non-nucleophilic bases like NaOtBu are often effective. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.[5]

  • Poor Catalyst/Ligand Selection: The choice of palladium precursor and phosphine ligand is crucial.

    • Solution: Screen different phosphine ligands. Sterically hindered biaryl phosphine ligands are often effective. Pre-catalysts can also provide more consistent results.[1]

  • Solvent Issues: The solvent can affect catalyst activity and stability.

    • Solution: Toluene and dioxane are common choices. If solubility is an issue, consider alternative solvents. Ensure the solvent is anhydrous and degassed.[1][5]

Data Presentation

Table 1: Illustrative Solvent Effects on Suzuki Coupling Yield

EntrySolventBaseTemperature (°C)Time (h)Illustrative Yield (%)
1Dioxane/H₂O (4:1)K₂CO₃90892
2Toluene/H₂O (4:1)Cs₂CO₃1001288
3DMF/H₂O (5:1)K₃PO₄80685
4THF/H₂O (4:1)K₂CO₃801275

Note: These are representative yields based on general knowledge of Suzuki couplings of similar substrates and may vary.[3][6]

Table 2: Illustrative Solvent Effects on Sonogashira Coupling Yield

EntrySolventBaseTemperature (°C)Time (h)Illustrative Yield (%)
1TolueneEt₃N80693
2THFEt₃N60865
3AcetonitrileEt₃N701070
4DMFEt₃N80680

Note: These are representative yields based on general knowledge of Sonogashira couplings and may vary.[7]

Experimental Protocols

General Procedure for Selective Suzuki Coupling at the C-2 Position

This protocol describes a general method for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)[3]

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)[3]

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Under a positive flow of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

This protocol describes a general method for the SNAr reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, amine, or thiol, 1.2 equiv)

  • Base (e.g., NaH, K₂CO₃, or Et₃N, 1.5 - 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

Procedure:

  • To a stirred solution of the nucleophile in the anhydrous solvent, add the base at 0 °C (if using a strong base like NaH).

  • After stirring for a short period, add a solution of this compound (1.0 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature or heat as necessary (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench by the addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash chromatography.[8]

Visualizations

Experimental_Workflow_Suzuki_Coupling General Workflow for Suzuki Coupling reagents 1. Add solids (Aryl Halide, Boronic Acid, Base) to flask inert_atm 2. Establish Inert Atmosphere (Ar/N2) reagents->inert_atm catalyst_add 3. Add Palladium Catalyst and Ligand inert_atm->catalyst_add solvent_add 4. Add Degassed Solvent catalyst_add->solvent_add reaction 5. Heat Reaction (e.g., 80-100 °C) solvent_add->reaction monitor 6. Monitor by TLC or LC-MS reaction->monitor workup 7. Cool, Dilute, and Perform Aqueous Workup monitor->workup purify 8. Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki cross-coupling reaction.

Troubleshooting_Decision_Tree Troubleshooting Low Yield in Cross-Coupling start Low or No Product Yield q_catalyst Is the catalyst active and handled under inert conditions? start->q_catalyst a_catalyst_yes Yes q_catalyst->a_catalyst_yes Yes a_catalyst_no No q_catalyst->a_catalyst_no No q_temp Is the reaction temperature optimal? a_catalyst_yes->q_temp sol_catalyst Use a pre-catalyst or fresh reagents. a_catalyst_no->sol_catalyst a_temp_yes Yes q_temp->a_temp_yes Yes a_temp_no No q_temp->a_temp_no No q_reagents Are reagents and solvents pure and anhydrous? a_temp_yes->q_reagents sol_temp Increase temperature incrementally. a_temp_no->sol_temp a_reagents_yes Yes q_reagents->a_reagents_yes Yes a_reagents_no No q_reagents->a_reagents_no No q_conditions Have different solvents and bases been screened? a_reagents_yes->q_conditions sol_reagents Use anhydrous, degassed solvents and pure reagents. a_reagents_no->sol_reagents sol_conditions Screen a matrix of solvents and bases. q_conditions->sol_conditions

Caption: Decision tree for troubleshooting low-yielding cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-4-fluoro-2-iodopyridine and Other Halopyridines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Halogenated pyridines stand out as exceptionally versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures through various cross-coupling and substitution reactions. Among these, polysubstituted halopyridines with a differentiated reactivity pattern of the halogen atoms are highly valuable. This guide provides an objective comparison of 5-Bromo-4-fluoro-2-iodopyridine with other key halopyridines, supported by experimental data, to aid in the selection of the optimal synthetic precursor.

Principles of Reactivity in Halopyridines

The synthetic utility of halopyridines is primarily dictated by the nature and position of the halogen substituents on the pyridine ring. The reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, follows a well-established trend: C-I > C-Br > C-Cl >> C-F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—the rate-determining step in many catalytic cycles—more facile for heavier halogens.[1] Consequently, an iodine substituent is the most reactive, followed by bromine and then chlorine. Fluorine is generally unreactive in these transformations.

This differential reactivity is the key to the synthetic utility of polyhalogenated pyridines like this compound, enabling selective and sequential functionalization of the pyridine core.

Comparative Performance in Key Cross-Coupling Reactions

The true value of a polyhalogenated pyridine lies in its performance in widely used synthetic transformations. This section compares the reactivity of this compound with other representative di- and tri-halogenated pyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The predictable, high reactivity of the C-I bond in this compound allows for selective coupling at the 2-position under mild conditions, leaving the bromo and fluoro substituents intact for subsequent transformations.

HalopyridineCoupling PartnerCatalyst SystemConditionsYield (%)RegioselectivityReference
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °CHigh (expected)Selective at C-2General Knowledge
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂/PPh₃ (1:4)Dioxane, 80 °C85C2-selective[2]
2,4-DichloropyridinePhenylboronic acidPd(OAc)₂/Q-Phos, KFToluene/H₂O36C4 > C2 (2.4:1)[3]
2-Fluoro-4-iodopyridineArylboronic acidPdCl₂(dppf), Cs₂CO₃DMF, 90 °CGood to ExcellentSelective at C-4[4]
Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylpyridines. Again, the C-I bond of this compound is expected to react selectively, providing a straightforward route to 2-alkynyl-5-bromo-4-fluoropyridines.

HalopyridineCoupling PartnerCatalyst SystemConditionsYield (%)RegioselectivityReference
This compound PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rtHigh (expected)Selective at C-2General Knowledge
2,4-DibromopyridinePhenylacetylenePd(PPh₃)₄, CuI, Et₃NTHF, rtMixture of productsLow[5]
2,4-DichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMF, 100 °CModerateC4-selective[6]
3-Fluoro-4-iodopyridineTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NTHF/DMF, rt-60°CGood to ExcellentSelective at C-4[7]
6-Bromo-3-fluoro-2-cyanopyridineVarious AlkynesPd(PPh₃)₄, CuI, Et₃NTHF, rt85-93Selective at C-6[8]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a crucial transformation for the synthesis of arylamines. The high reactivity of the C-I bond in this compound allows for the selective introduction of an amino group at the 2-position.

HalopyridineCoupling PartnerCatalyst SystemConditionsYield (%)RegioselectivityReference
This compound AnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110 °CHigh (expected)Selective at C-2General Knowledge
2,4-DichloropyridineAnilinePd(OAc)₂/Xantphos, K₂CO₃Toluene, 100 °CGoodC2-selective (20:1 to 50:1)[9]
2-Fluoro-4-iodopyridineAromatic AminesPd(OAc)₂/BINAP, K₂CO₃Microwave, 30 minGoodExclusive at C-4[10]
2,6-Dihalopyridines (I, Br, Cl)AminothiophenesPd(OAc)₂, Xantphos, Cs₂CO₃Dioxane, 120 °CModerate to HighReactivity: I > Br > Cl[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these synthetic methods. The following are representative procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, adapted for polyhalogenated pyridines.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the halopyridine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL), potassium carbonate (2.0 mmol) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[5]

General Procedure for Sonogashira Coupling

A mixture of the halopyridine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol) is placed in a Schlenk tube under an argon atmosphere. Anhydrous and degassed triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5][7]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halopyridine (1.0 mmol), the amine (1.2 mmol), cesium carbonate (2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol). Anhydrous, degassed toluene (5 mL) is added, and the vessel is sealed. The reaction mixture is heated to 110 °C with vigorous stirring. The reaction progress is monitored by LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[4][9]

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Product Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Transmetalation->Ar-Pd(II)L2-C≡CR Reductive Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡C-R Product Reductive Elimination->Ar-C≡CR R-C≡C-H R-C≡C-H Base Base R-C≡C-H->Base Cu(I)X Cu(I)X Cu(I)X R-C≡C-Cu R-C≡C-Cu R-C≡C-Cu->Transmetalation Base->R-C≡C-Cu Cu(I)X

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Amine_Coordination Amine Coordination Ar-Pd(II)L2-X->Amine_Coordination R'R''NH Ar-Pd(II)L(NHR'R'')-X Ar-Pd(II)L(NHR'R'')-X Amine_Coordination->Ar-Pd(II)L(NHR'R'')-X Deprotonation Deprotonation Ar-Pd(II)L(NHR'R'')-X->Deprotonation Base Ar-Pd(II)L(NR'R'') Ar-Pd(II)L(NR'R'') Deprotonation->Ar-Pd(II)L(NR'R'') Reductive_Elimination Reductive Elimination Ar-Pd(II)L(NR'R'')->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Synthetic_Strategy_Workflow Start Define Target Substituted Pyridine Desired_Substitution Desired Substitution Pattern? Start->Desired_Substitution Mono Mono-substitution Desired_Substitution->Mono Single Di_Tri Di- or Tri-substitution Desired_Substitution->Di_Tri Multiple Select_Halopyridine Select Halopyridine with Appropriate Leaving Group Mono->Select_Halopyridine Select_Polyhalopyridine Select Polyhalopyridine with Differential Reactivity (e.g., This compound) Di_Tri->Select_Polyhalopyridine Choose_Reaction Choose Cross-Coupling Reaction Select_Halopyridine->Choose_Reaction Select_Polyhalopyridine->Choose_Reaction Sequential Perform Sequential Couplings Targeting Different Halogens Select_Polyhalopyridine->Sequential Suzuki Suzuki-Miyaura Choose_Reaction->Suzuki Sonogashira Sonogashira Choose_Reaction->Sonogashira Buchwald Buchwald-Hartwig Choose_Reaction->Buchwald Optimize Optimize Conditions (Catalyst, Ligand, Base, Solvent, Temperature) Suzuki->Optimize Sonogashira->Optimize Buchwald->Optimize Product Synthesized Target Molecule Optimize->Product Sequential->Product

Caption: Workflow for selecting a synthetic strategy using halopyridines.

Conclusion

This compound emerges as a highly valuable and versatile building block in organic synthesis. Its key advantage lies in the distinct reactivity of its three halogen substituents, enabling chemists to perform selective, sequential cross-coupling reactions with a high degree of control. The C-I bond provides a reactive handle for a wide range of palladium-catalyzed transformations under relatively mild conditions, while the C-Br bond offers an orthogonal site for subsequent functionalization under more forcing conditions. The C-F bond is generally inert to these coupling reactions, but its presence can significantly influence the electronic properties and biological activity of the final molecule.

In comparison to other di- and tri-halopyridines, this compound offers a more predictable and controllable platform for the synthesis of highly substituted pyridine derivatives. While other polyhalogenated pyridines can also be used for sequential couplings, the well-defined reactivity difference between iodine, bromine, and fluorine in this compound simplifies reaction planning and often leads to cleaner reactions with higher yields of the desired mono-functionalized intermediates. This makes it an ideal choice for the construction of complex molecules in drug discovery and materials science, where precise control over molecular architecture is essential.

References

A Comparative Guide to the Reactivity of C-I vs. C-Br Bonds in 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selective functionalization of polyhalogenated heterocyclic scaffolds is a cornerstone of modern molecular design. The molecule 5-Bromo-4-fluoro-2-iodopyridine presents three distinct carbon-halogen bonds (C-I, C-Br, C-F), each with a unique reactivity profile. This guide provides a comprehensive comparison of the C-I and C-Br bonds in this substrate, supported by fundamental principles and experimental data from analogous systems, to inform strategies for selective chemical modification.

Theoretical Basis for Reactivity Differences

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, the most common method for their functionalization, is predominantly governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] A weaker C-X bond will undergo this step more readily, leading to a faster reaction rate.[1][3]

The general trend for C-X bond strength is C-F > C-Cl > C-Br > C-I.[4][5] Consequently, the reactivity of aryl halides in these reactions follows the inverse order: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1][6][7] This established principle predicts that the C-I bond at the 2-position of this compound will be significantly more reactive than the C-Br bond at the 5-position.

Quantitative Data: Bond Dissociation Energy

Bond Dissociation Energy (BDE) is the primary quantitative measure of bond strength. A lower BDE corresponds to a weaker, more reactive bond. The C-I bond is inherently weaker and longer than the C-Br bond, facilitating its cleavage during the oxidative addition step of a catalytic cycle.[1][8]

Bond TypeAverage Bond Dissociation Energy (kcal/mol)Average Bond Length (nm)
C-Br~830.193
C-I~650.214
Data sourced from representative studies of aryl halides.[5][8][9]

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Logical flow from bond properties to chemical reactivity.

Performance in Cross-Coupling Reactions

The difference in BDE between the C-I and C-Br bonds allows for highly selective functionalization of the 2-position (C-I) while leaving the 5-position (C-Br) intact. This chemoselectivity is reliably observed across a range of common palladium-catalyzed cross-coupling reactions.

Data from a Model System: 2-Bromo-4-iodopyridine
Reaction TypeCoupling PartnerCatalyst SystemPosition ReactedYield (%)Reference
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ / K₂CO₃C-4 (Iodo)85-95[10]
Suzuki-Miyaura Arylboronic AcidPdCl₂(dppf) / K₃PO₄C-4 (Iodo)90-98[10]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃NC-4 (Iodo)85-95[10]
Buchwald-Hartwig Aromatic AminePd(OAc)₂ / BINAP / K₂CO₃C-4 (Iodo)Good yields[11]

This data clearly demonstrates that under standard conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, selective coupling occurs exclusively at the carbon bearing the iodine atom.[10][11] The C-Br bond remains available for subsequent, typically more forcing, reaction conditions if desired.

Experimental Protocols

The following are generalized protocols for the selective functionalization of the C-I bond in a dihalopyridine substrate like this compound, based on established methodologies.[10] All reactions should be performed using anhydrous solvents under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position

This procedure facilitates the formation of a C-C bond between the pyridine ring and an aryl group.

  • Reaction Setup : In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Reaction : Heat the mixture to 85-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the 2-Position

This protocol is used to form a C-C bond between the pyridine ring and a terminal alkyne.[12][13][14]

  • Catalyst Preparation : To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 4-10 mol%).

  • Reagent Addition : Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of a solvent like THF with an amine base. Stir for 10-15 minutes.

  • Substrate Addition : Add the terminal alkyne (1.2 equiv.) followed by the this compound substrate (1.0 equiv.).

  • Reaction : Stir the reaction mixture at room temperature or warm gently to 40-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Once the reaction is complete, filter the mixture through a pad of celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Purification : Remove the solvent under reduced pressure. The resulting crude material can be purified by flash column chromatography.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: General experimental workflow for selective cross-coupling.

Conclusion

The comparison between the C-I and C-Br bonds in this compound is unequivocal. Based on the fundamental principle of bond dissociation energies, the C-I bond at the 2-position is substantially weaker and therefore more reactive than the C-Br bond at the 5-position.[1][6] This reactivity differential is reliably exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to achieve highly selective functionalization at the iodo-substituted position. This inherent and predictable chemoselectivity makes this compound a valuable and versatile building block for the synthesis of complex, highly substituted pyridine derivatives in pharmaceutical and materials science research.

References

Validating the Structure of 5-Bromo-4-fluoro-2-iodopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the structural validation of 5-Bromo-4-fluoro-2-iodopyridine and its derivatives. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from structurally similar halogenated pyridines to provide expected analytical outcomes and detailed experimental protocols. This approach offers a robust framework for researchers working with novel pyridine derivatives.

Spectroscopic and Crystallographic Data Comparison

The structural elucidation of halogenated pyridines relies on a combination of spectroscopic and crystallographic techniques. The following tables summarize the expected data for this compound based on documented data for its analogues.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on known substituent effects in pyridine rings.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Couplings
H-3~ 8.0 - 8.3~ 110 - 115d, J(H,F) ≈ 4-6 Hz
H-6~ 7.6 - 7.9~ 145 - 150d, J(H,F) ≈ 2-3 Hz
C-2-~ 95 - 100-
C-3~ 110 - 115-d, J(C,F) ≈ 15-20 Hz
C-4-~ 160 - 165d, J(C,F) ≈ 240-260 Hz
C-5-~ 120 - 125d, J(C,F) ≈ 5-10 Hz
C-6~ 145 - 150-d, J(C,F) ≈ 2-5 Hz

Note: Predicted values are relative to TMS and are based on data from related fluorinated and halogenated pyridines. Actual values may vary depending on the solvent and specific derivative.

Table 2: Mass Spectrometry Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation of a molecule. For this compound, the isotopic patterns of bromine and iodine are key identifiers.

Technique Ion Predicted m/z Comments
EI-MS[M]⁺318, 320Molecular ion with characteristic 1:1 isotopic pattern for Bromine.
[M-I]⁺191, 193Loss of an iodine radical.
[M-Br]⁺239Loss of a bromine radical.
[M-I-F]⁺172, 174Subsequent loss of a fluorine radical.
ESI-MS[M+H]⁺319, 321Protonated molecule, useful for softer ionization.

Table 3: X-ray Crystallography Parameters for a Related Derivative

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While data for the target compound is not available, the following data for a related bromo-fluoro-pyridine derivative illustrates typical parameters.

Parameter Value for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine [1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a (Å)3.9376 (4)[1]
b (Å)20.999 (3)[1]
c (Å)13.2700 (15)[1]
β (°)95.035 (7)[1]
V (ų)1093.0 (2)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and connectivity of atoms.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum using a standard pulse sequence.

      • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

      • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.

    • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition.

  • Instrumentation: A mass spectrometer with Electron Ionization (EI) and/or Electrospray Ionization (ESI) source.

  • Procedure:

    • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or by infusion (for solutions in ESI).

    • Ionization:

      • EI: Use a standard electron energy of 70 eV.

      • ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ESI source.

    • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

3. X-ray Crystallography

  • Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

  • Instrumentation: Single-crystal X-ray diffractometer.

  • Procedure:

    • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate bond lengths, bond angles, and other geometric parameters.

Visualizing Experimental Workflows

Synthesis and Validation Workflow

The following diagram illustrates a typical workflow for the synthesis and structural validation of a this compound derivative.

G Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Primary Analysis ms Mass Spectrometry (EI, ESI) product->ms Primary Analysis xray X-ray Crystallography (if crystalline) product->xray Definitive Analysis data Confirmed Structure nmr->data ms->data xray->data G Interrelation of Analytical Data structure Molecular Structure nmr Connectivity (H-C Framework) structure->nmr ms Molecular Formula & Fragmentation structure->ms xray 3D Arrangement (Solid State) structure->xray

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Bromo-4-fluoro-2-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of halogen atoms on a pyridine ring offers a powerful tool for modulating the pharmacological properties of small molecules. The highly functionalized scaffold of 5-Bromo-4-fluoro-2-iodopyridine presents a versatile starting point for the synthesis of novel compounds with significant therapeutic potential. The distinct reactivity of the iodo, bromo, and fluoro substituents allows for selective chemical modifications, paving the way for the development of targeted therapies. This guide provides a comparative overview of the biological activities observed in compounds structurally related to derivatives of this compound, supported by experimental data and detailed protocols.

Antimicrobial Activity: A New Frontier in Combating Resistance

Halogenated pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of halogens can enhance the antimicrobial efficacy of a compound by increasing its lipophilicity, thereby improving its ability to penetrate microbial cell membranes.

A study on pyridine-indole compounds revealed potent in vitro antibacterial activity against M. tuberculosis H37Rv.[1] Notably, compounds bearing methoxy and bromo substituents on the indole ring, coupled to a pyridine moiety, exhibited significant minimum inhibitory concentrations (MICs).[1] Another series of N-alkylated pyridine-based organic salts showed notable antibacterial and antibiofilm activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1]

Table 1: Comparative Antimicrobial Activity of Substituted Pyridine Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridine-Indole 76a M. tuberculosis H37Rv1.6989 µMIsoniazidNot specified
Pyridine-Indole 76b M. tuberculosis H37Rv2.9139 µMEthambutolNot specified
N-alkylated Pyridine 66 S. aureus100 (56% inhibition)Not specifiedNot specified
N-alkylated Pyridine 66 E. coli100 (55% inhibition)Not specifiedNot specified

Anticancer Activity: Targeting Key Signaling Pathways

The pyridine scaffold is a common feature in numerous kinase inhibitors and other anticancer agents. The unique electronic properties conferred by halogen substitution can lead to enhanced binding affinity and selectivity for specific biological targets. While direct anticancer data for derivatives of this compound is not extensively available, related halogenated pyridines and their fused heterocyclic systems have shown significant antiproliferative effects.

For instance, a series of bromo-substituted imidazo[4,5-b]pyridines demonstrated potent antiproliferative activity against various human cancer cell lines.[2] Compound 8 , a bromo-substituted imidazo[4,5-b]pyridine bearing a 4-cyanophenyl group, potently inhibited the proliferation of HeLa, SW620, and HepG2 cells with IC50 values in the low micromolar range.[2]

Table 2: Comparative Anticancer Activity of Bromo-Substituted Imidazo[4,5-b]pyridines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
8 HeLa (Cervical Cancer)1.8Etoposide1.5
8 SW620 (Colon Cancer)3.2Etoposide2.3
8 HepG2 (Liver Cancer)2.1Doxorubicin0.9
14 SW620 (Colon Cancer)0.7Etoposide2.3

A key signaling pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[3][4][5] The development of inhibitors targeting components of this pathway is a major focus of cancer drug discovery. The structural features of derivatives from this compound make them promising candidates for the design of novel PI3K/Akt/mTOR pathway inhibitors.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a critical target in cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K1->Proliferation fourEBP1->Proliferation Inhibits translation

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][7][8]

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the test microorganism from an agar plate culture.

    • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[9]

    • Dilute the standardized inoculum in broth to the final required concentration for the assay (typically 5 x 10^5 CFU/mL).

  • Assay Plate Preparation:

    • Perform serial twofold dilutions of the test compound in broth in a 96-well microtiter plate.

    • The final volume in each well should be 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well (except the negative control).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Kinase Assay (Generic Protocol)

This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a specific protein kinase.[10][11]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain the desired final concentrations.

    • Prepare solutions of the kinase enzyme and its specific substrate in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 5 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a pre-mixed solution of the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the kinase activity. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[12]

      • Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced during the reaction.[13]

      • Fluorescence-based assay: Using a fluorescently labeled substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for a typical in vitro kinase assay.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Compound, Kinase, Substrate, ATP) start->reagent_prep plate_setup Assay Plate Setup (Add Compound/DMSO) reagent_prep->plate_setup add_kinase Add Kinase Enzyme & Pre-incubate plate_setup->add_kinase initiate_reaction Initiate Reaction (Add Substrate/ATP) add_kinase->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Signal Detection (Luminescence/Fluorescence/Radiometry) stop_reaction->detection data_analysis Data Analysis (Calculate % Inhibition & IC50) detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

References

A Comparative Guide to Palladium Catalysts for the Selective Functionalization of 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated heterocycles like 5-Bromo-4-fluoro-2-iodopyridine is a critical step in the synthesis of complex molecules for pharmaceuticals and materials science. The differential reactivity of the carbon-halogen bonds on the pyridine ring allows for selective cross-coupling reactions. The carbon-iodine (C-I) bond is more readily activated by palladium(0) catalysts in the oxidative addition step of the catalytic cycle compared to the carbon-bromine (C-Br) bond, following the general reactivity trend of C-I > C-Br > C-Cl.[1][2] This inherent reactivity difference enables the selective functionalization at the 2-position (iodo) while leaving the 5-position (bromo) intact for subsequent transformations.

This guide provides a comparative analysis of various palladium catalytic systems for key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to facilitate informed decisions for achieving high regioselectivity and yields.

Comparative Performance of Palladium Catalysts

The selection of the palladium precursor, ligand, base, and solvent system is crucial for controlling the reaction's outcome.[2] Milder reaction conditions typically favor reaction at the more reactive C-I bond.[1] The following tables summarize the performance of various palladium catalysts for the selective coupling at the C-2 (iodo) position of dihalopyridine substrates.

Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling

Catalyst Precursor Ligand Base Solvent Temp. (°C) Time (h) Approx. Yield (%) Notes
Pd(OAc)₂ (2 mol%) SPhos K₂CO₃ Toluene/H₂O 100 8 ~90-98 Highly active catalyst, allowing for lower catalyst loading.[1]
PdCl₂(dppf) (3 mol%) dppf Cs₂CO₃ DMF 90 12 ~88-96 Effective for a broad range of boronic acids.[1]

| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | ~85-95 | Classic catalyst with high selectivity for the C-I bond.[3] |

Table 2: Catalyst Performance in Selective Sonogashira Coupling

Catalyst Precursor Co-catalyst / Ligand Base Solvent Temp. (°C) Time (h) Approx. Yield (%) Notes
PdCl₂(PPh₃)₂ (2 mol%) CuI (4 mol%) / PPh₃ Piperidine DMF 60 6 ~85-95 Common and highly effective system for C-I bond coupling.[1]
Pd(PPh₃)₄ (5 mol%) CuI (5 mol%) Et₃N THF RT 16 High Classic conditions, high selectivity for the C-I bond is achievable.[1][3]

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | ~80-96 | Effective for coupling various terminal alkynes.[1] |

Table 3: Catalyst Performance in Selective Buchwald-Hartwig Amination

Catalyst Precursor Ligand Base Solvent Temp. (°C) Time (h) Approx. Yield (%) Notes
Pd(OAc)₂ Xantphos Cs₂CO₃ Toluene 110 18 High Effective for coupling with various amines.[1]
Pd₂(dba)₃ (2 mol%) Xantphos (4 mol%) NaOtBu Dioxane 80-110 6-18 ~80-95 Selective amination at the C-I position is expected.[3]

| Pd(OAc)₂ | BINAP | K₂CO₃ | Dioxane | MW (30 min) | 0.5 | Good | Exclusive coupling at the 4-position of 2-fluoro-4-iodopyridine.[1][4] |

Experimental Protocols

The following are generalized procedures for palladium-catalyzed cross-coupling reactions on this compound, designed for selective functionalization at the C-2 position. Optimization may be necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., DMF, 5 mL)[1]

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.[1]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Add the degassed solvent via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[1]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography.[3]

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) co-catalyst (e.g., CuI, 0.05 equiv)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Degassed solvent (e.g., THF, 5 mL)[1]

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) co-catalyst.[1]

  • Add the degassed solvent and the amine base.[1]

  • Add the terminal alkyne dropwise to the mixture.[1]

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time.[1]

  • Monitor progress by TLC or LC-MS.[1]

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.[1]

  • Concentrate the filtrate and purify the residue by column chromatography.[1]

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)

  • Ligand (e.g., Xantphos, 0.04 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene, 5 mL)[1]

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.[1]

  • Add the this compound and the amine.[1]

  • Add the degassed solvent.[1]

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[1]

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.[1]

  • Dilute with a suitable organic solvent and filter through celite.[1]

  • Concentrate the filtrate and purify the crude product via column chromatography.[1]

Visualizations

The following diagrams illustrate the generalized workflow for a comparative study and the fundamental catalytic cycle governing these transformations.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Reactants: - Dihalopyridine - Coupling Partner - Base prep_catalyst Add Catalyst System: - Pd Precursor - Ligand prep_solvent Add Degassed Solvent reaction_step Heat & Stir (Inert Atmosphere) prep_solvent->reaction_step monitoring Monitor Progress (TLC, LC-MS) reaction_step->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetal Transmetalation (e.g., Suzuki) PdII_Aryl->Transmetal PdII_Diorg Aryl-Pd(II)Ln-R' Transmetal->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Regeneration Product Aryl-R' RedElim->Product ArylI Aryl-I ArylI->OxAdd Partner R'-[M] Partner->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[5]

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a critical checkpoint in the synthesis of novel compounds. The presence of impurities, even in trace amounts, can significantly alter the compound's physicochemical properties, biological activity, and safety profile. This guide provides a comprehensive comparison of standard analytical techniques for evaluating the purity of synthesized 5-Bromo-4-fluoro-2-iodopyridine, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. We present objective comparisons with structurally similar alternatives and provide detailed experimental protocols and representative data to aid in the selection and implementation of appropriate purity assessment strategies.

Physicochemical Properties and Alternatives

This compound is a polysubstituted aromatic heterocycle. Its purity is crucial for predictable reactivity in subsequent synthetic steps and for accurate interpretation of biological screening results. For comparative purposes, we will consider two structurally isomeric alternatives: 5-Bromo-3-fluoro-2-iodopyridine and 2-Bromo-5-fluoro-4-iodopyridine. The subtle differences in the positions of the halogen substituents can influence their analytical behavior and potential impurity profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceReported Purity (%)
This compound C₅H₂BrFIN301.88Off-white to pale yellow solid>98%
5-Bromo-3-fluoro-2-iodopyridineC₅H₂BrFIN301.88Solid or semi-solid~97%[1]
2-Bromo-5-fluoro-4-iodopyridineC₅H₂BrFIN301.88Off-white powder~98%[2][3]

Core Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of modern purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For compounds like this compound, reversed-phase HPLC is typically the method of choice.

Table 2: Representative HPLC Purity Data

CompoundRetention Time (min)Peak Area (%)
This compound 8.5299.2
Impurity 1 (e.g., starting material)4.150.3
Impurity 2 (e.g., regioisomer)7.980.5
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. It provides both chromatographic separation and mass spectral data, aiding in the structural elucidation of unknown components.

Table 3: Representative GC-MS Data

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragments (m/z)
This compound 12.34301174, 127, 95
5-Bromo-3-fluoro-2-iodopyridine11.98301174, 127, 95
2-Bromo-5-fluoro-4-iodopyridine12.15301174, 127, 95
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural confirmation and can be used for quantitative analysis (qNMR). ¹H and ¹⁹F NMR are particularly informative for fluorinated compounds.

Table 4: Representative ¹H NMR Data (in CDCl₃)

CompoundChemical Shift (ppm)MultiplicityAssignment
This compound 8.25dH-6
7.50dH-3
5-Bromo-3-fluoro-2-iodopyridine8.10sH-6
7.65dH-4
2-Bromo-5-fluoro-4-iodopyridine8.40sH-6
7.90dH-3

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment.

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30.1-35 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in acetonitrile.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.

  • Data Processing: Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Visualizing the Purity Assessment Workflow

A logical workflow ensures a comprehensive evaluation of the synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Purity Checks cluster_comprehensive Comprehensive Purity Analysis cluster_final Final Assessment Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification TLC Thin-Layer Chromatography (TLC) Purification->TLC MP Melting Point Determination TLC->MP If single spot HPLC HPLC (Quantitative Purity) MP->HPLC GCMS GC-MS (Impurity Identification) MP->GCMS NMR NMR Spectroscopy (Structural Confirmation) MP->NMR FinalPurity Final Purity Determination (%) HPLC->FinalPurity GCMS->FinalPurity NMR->FinalPurity

Caption: General workflow for the purity assessment of a synthesized compound.

Comparative Analysis Logic

The choice of analytical techniques and the interpretation of their results follow a logical progression to compare the target compound with its alternatives.

Comparative_Analysis_Logic cluster_compounds Compounds for Analysis cluster_methods Analytical Methods cluster_data Data Comparison cluster_conclusion Conclusion Target Synthesized This compound HPLC HPLC Analysis Target->HPLC GCMS GC-MS Analysis Target->GCMS NMR NMR Spectroscopy Target->NMR Alt1 Alternative 1: 5-Bromo-3-fluoro-2-iodopyridine Alt1->HPLC Alt1->GCMS Alt1->NMR Alt2 Alternative 2: 2-Bromo-5-fluoro-4-iodopyridine Alt2->HPLC Alt2->GCMS Alt2->NMR Purity Purity (%) HPLC->Purity ImpurityProfile Impurity Profile GCMS->ImpurityProfile Structure Structural Confirmation NMR->Structure Assessment Overall Purity Assessment and Comparison with Alternatives Purity->Assessment ImpurityProfile->Assessment Structure->Assessment

Caption: Logical workflow for the comparative purity analysis.

References

Unlocking Chemical Diversity: A Comparative Guide to 5-Bromo-4-fluoro-2-iodopyridine in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of diverse molecular libraries is a cornerstone of modern drug discovery. The choice of building blocks is paramount, dictating the scope of accessible chemical space and the synthetic feasibility of novel compounds. Among the vast array of heterocyclic scaffolds, polysubstituted pyridines are of particular interest due to their prevalence in approved drugs and bioactive molecules. This guide provides a comprehensive comparison of 5-Bromo-4-fluoro-2-iodopyridine as a strategic building block for library synthesis, evaluating its performance against other halogenated pyridines and offering insights into its application in the synthesis of kinase inhibitors.

The unique arrangement of three different halogen atoms on the pyridine ring of this compound offers a powerful platform for sequential and regioselective functionalization. This trisubstituted scaffold allows for a programmed introduction of various substituents through a series of orthogonal cross-coupling reactions, enabling the rapid generation of a multitude of structurally diverse molecules from a single starting material.

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The primary advantage of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F.[1] This inherent reactivity difference allows for selective functionalization at the 2-position (iodine) under milder conditions, while the bromine at the 5-position and the fluorine at the 4-position remain intact for subsequent transformations.

To illustrate this advantage, we compare the expected performance of this compound with other commercially available di- and tri-substituted pyridine building blocks in three widely used cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling
Building BlockCoupling PartnerTypical Catalyst/BaseExpected RegioselectivityRelative YieldReference
This compound Arylboronic acidPd(PPh₃)₄ / K₂CO₃Highly selective at C-2HighInferred from[2]
2-Bromo-4-iodopyridineArylboronic acidPd(PPh₃)₄ / K₂CO₃Highly selective at C-4High[2]
2,4-DibromopyridineArylboronic acidPd(PPh₃)₄ / K₂CO₃Mixture of C-2 and C-4, and di-substitutedModerate[2]
5-Bromo-2,4-dichloropyrimidineArylboronic acidPd(PPh₃)₄ / K₂CO₃Preferential at C-5 (Br)Good[3]
Table 2: Comparative Performance in Sonogashira Coupling
Building BlockCoupling PartnerTypical Catalyst/BaseExpected RegioselectivityRelative YieldReference
This compound Terminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃NHighly selective at C-2HighInferred from[2]
2-Bromo-4-iodopyridineTerminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃NHighly selective at C-4High[2]
2,4-DibromopyridineTerminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃NMixture of C-2 and C-4, and di-substitutedModerate[2]
6-Bromo-3-fluoro-2-cyanopyridineTerminal alkynePd(PPh₃)₄ / CuI / Et₃NSelective at C-6High[4]
Table 3: Comparative Performance in Buchwald-Hartwig Amination
Building BlockCoupling PartnerTypical Catalyst/BaseExpected RegioselectivityRelative YieldReference
This compound AminePd₂(dba)₃ / Xantphos / Cs₂CO₃Highly selective at C-2HighInferred from[2]
2-Bromo-4-iodopyridineAminePd₂(dba)₃ / Xantphos / Cs₂CO₃Highly selective at C-4High[2]
2,4-DibromopyridineAminePd₂(dba)₃ / Xantphos / Cs₂CO₃Mixture of C-2 and C-4, and di-substitutedModerate[2]
5-Bromo-2-chloropyrimidineAnilinePd₂(dba)₃ / Xantphos / Cs₂CO₃Preferential at C-5 (Br)Good[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful library synthesis. The following are representative procedures for the sequential functionalization of this compound.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-2 Position
  • Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), Potassium carbonate (K₂CO₃, 2.0 equiv), 1,4-Dioxane, and Water.

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Add Pd(PPh₃)₄ to the mixture.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-4-fluoropyridine.

Protocol 2: Subsequent Sonogashira Coupling at the C-5 Position
  • Materials: 2-Aryl-5-bromo-4-fluoropyridine (from Protocol 1, 1.0 equiv), Terminal alkyne (1.2 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), Copper(I) iodide (CuI, 0.05 equiv), Triethylamine (Et₃N), and Anhydrous THF.

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add 2-Aryl-5-bromo-4-fluoropyridine, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous and degassed THF and triethylamine.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature for 6-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the 2-aryl-5-alkynyl-4-fluoropyridine.

Application in Kinase Inhibitor Library Synthesis

The pyridine scaffold is a privileged structure in the design of kinase inhibitors, often mimicking the hinge-binding motif of ATP.[5] The ability to rapidly generate a library of diverse polysubstituted pyridines makes this compound an exceptionally valuable tool for structure-activity relationship (SAR) studies in kinase inhibitor development.

The sequential functionalization allows for the systematic variation of substituents at the 2, 5, and potentially the 4-position (via nucleophilic aromatic substitution of the fluorine), targeting different pockets within the kinase active site.

G General Workflow for Kinase Inhibitor Library Synthesis cluster_0 Building Block cluster_1 Reaction Cycle 1 (e.g., Suzuki) cluster_2 Reaction Cycle 2 (e.g., Sonogashira) cluster_3 Reaction Cycle 3 (e.g., S_NAr) A This compound B 2-Aryl-5-bromo-4-fluoropyridine A->B Arylboronic acid, Pd(0) C 2-Aryl-5-alkynyl-4-fluoropyridine B->C Terminal alkyne, Pd(0)/Cu(I) D Diverse Kinase Inhibitor Library C->D Nucleophile (e.g., Amine)

Caption: Sequential functionalization of this compound.

The above workflow illustrates a logical approach to library synthesis. The initial Suzuki coupling at the C-2 position can introduce a key pharmacophore that interacts with the hinge region of a target kinase. Subsequent Sonogashira coupling at the C-5 position allows for the exploration of a solvent-exposed region, often leading to improved potency and selectivity. Finally, nucleophilic aromatic substitution of the fluorine at C-4 can be employed to introduce further diversity and fine-tune the physicochemical properties of the compounds.

Conclusion

This compound stands out as a highly versatile and strategic building block for the synthesis of diverse chemical libraries. Its key advantages include:

  • Orthogonal Reactivity: The distinct reactivity of the three halogen substituents enables programmed and regioselective functionalization.

  • Rapid Diversity Generation: A multitude of derivatives can be synthesized from a single, readily accessible starting material, accelerating the drug discovery process.

  • Access to Novel Chemical Space: The unique substitution pattern provides access to novel pyridine-based scaffolds that may not be easily accessible through other synthetic routes.

While the initial cost of this trisubstituted pyridine may be higher than simpler dihalogenated pyridines, the efficiency and diversity it offers in library synthesis can lead to significant long-term savings in time and resources. For research teams focused on the discovery of novel therapeutics, particularly in the area of kinase inhibitors, this compound represents a powerful tool to navigate and exploit new areas of chemical space.

References

A Cost-Benefit Analysis of 5-Bromo-4-fluoro-2-iodopyridine in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Polyhalogenated pyridines, in particular, serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of 5-Bromo-4-fluoro-2-iodopyridine, a tri-substituted pyridine, by comparing its predicted performance and cost-effectiveness against other di- and tri-halogenated pyridine alternatives. The analysis is based on established principles of chemical reactivity and available experimental data for structurally similar compounds.

Introduction to Polyhalogenated Pyridines in Synthesis

Polyhalogenated pyridines are highly valuable precursors in organic synthesis, primarily due to their utility in transition-metal-catalyzed cross-coupling reactions. The differential reactivity of various halogen substituents (I > Br > Cl > F) allows for selective and sequential functionalization, providing a powerful tool for creating diverse molecular libraries for drug discovery and other applications. The choice of a specific polyhalogenated pyridine building block is often a trade-off between reactivity, selectivity, and cost.

Analysis of this compound

This compound possesses three different halogen atoms, each offering a distinct reactivity profile. This unique combination allows for a high degree of control in sequential cross-coupling reactions.

Predicted Reactivity Profile:

  • Iodine at C2: The carbon-iodine bond is the most labile among the carbon-halogen bonds, making the C2 position the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[1][2] This high reactivity allows for selective functionalization at this position under mild reaction conditions.

  • Bromine at C5: The carbon-bromine bond is less reactive than the C-I bond but significantly more reactive than the C-F bond.[1] This allows for a second cross-coupling reaction to be performed at the C5 position after the C2 position has been functionalized.

  • Fluorine at C4: The carbon-fluorine bond is the strongest and generally unreactive in typical palladium-catalyzed cross-coupling reactions. However, the fluorine atom can influence the electronic properties of the pyridine ring and can be a site for nucleophilic aromatic substitution (SNAr) under specific conditions. Its presence is also often desired in final drug candidates for its ability to modulate pharmacokinetic and pharmacodynamic properties.

This tri-functionalization offers a distinct advantage in complex multi-step syntheses where precise control over the sequence of bond formation is critical.

Comparative Analysis with Alternative Halogenated Pyridines

The utility of this compound can be best understood by comparing it with other commercially available halogenated pyridines that might be considered for similar synthetic strategies.

Table 1: Comparison of Physicochemical Properties and Predicted Reactivity

CompoundStructureMolecular WeightKey FeaturesPredicted Reactivity Order for Cross-Coupling
This compound C₅H₂BrFIN301.88Three distinct reactive sites for sequential coupling. Fluorine for property modulation.C2 (Iodo) > C5 (Bromo) >> C4 (Fluoro)
2-Bromo-4-iodopyridine [3][4]C₅H₃BrIN283.89Two distinct reactive sites. Lacks the fluorine substituent.C4 (Iodo) > C2 (Bromo)
2-Bromo-5-fluoropyridine [5]C₅H₃BrFN175.99One primary reactive site (Bromo). Fluorine for property modulation.C2 (Bromo)
2,4-Dibromo-5-fluoropyridine C₅H₂Br₂FN254.88Two bromine atoms with potential for differential reactivity based on position.C2 > C4 (positional reactivity)
5-Bromo-2-iodopyridine [6][7]C₅H₃BrIN283.89Two distinct reactive sites. Different substitution pattern compared to 2-bromo-4-iodopyridine.C2 (Iodo) > C5 (Bromo)

Table 2: Cost-Benefit Analysis

CompoundRepresentative Price (USD/gram)Synthetic VersatilityCost-Effectiveness
This compound ~$537 (for 1g)Very High (three distinct reactive sites)Lower, due to high initial cost. Justified for complex syntheses requiring high regioselectivity.
2-Bromo-4-iodopyridine ~$18.4 (for 5g)[3]High (two distinct reactive sites)High, offers good balance of versatility and cost for sequential couplings.
2-Bromo-5-fluoropyridine ~$15 (for 5g)Moderate (one primary reactive site)Very high, excellent for introducing a single functional group with fluorine modulation.
2,4-Dibromo-5-fluoropyridine ~$120 (for 1g) (estimated)Moderate to High (potential for selective coupling)Moderate, costlier than di-substituted pyridines, selectivity can be challenging.
5-Bromo-2-iodopyridine ~$5.23 (for 25g)[7]High (two distinct reactive sites)Very high, cost-effective option for sequential couplings with a different substitution pattern.

Note: Prices are approximate and subject to change based on supplier and purity.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are representative protocols for cross-coupling reactions that can be adapted for this substrate and its alternatives. The key to achieving selectivity with polyhalogenated pyridines is the careful control of reaction conditions.[2]

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo Position

This protocol is designed to selectively couple a boronic acid at the most reactive carbon-iodine bond, leaving the bromo and fluoro groups intact for subsequent reactions.

  • Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane (8 mL), Water (2 mL).

  • Procedure:

    • To a dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add Pd(PPh₃)₄ to the flask.

    • Add the degassed dioxane and water solvent mixture via syringe.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sequential Sonogashira Coupling

Following the initial Suzuki coupling at the C2 position, a Sonogashira coupling can be performed at the C5 (bromo) position.

  • Materials: The product from Protocol 1 (1.0 mmol), Terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.05 mmol), Triethylamine (3 mL), Anhydrous THF (10 mL).

  • Procedure:

    • To a dried Schlenk flask, add the product from the first coupling step, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous and degassed THF and triethylamine via syringe.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at a slightly elevated temperature (e.g., 50-60°C) and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate and purify by column chromatography.

Visualizing Synthetic Pathways and Logic

Diagram 1: Sequential Cross-Coupling Strategy

G A This compound B Suzuki Coupling (at C2-I) A->B C 2-Aryl-5-bromo-4-fluoropyridine B->C D Sonogashira Coupling (at C5-Br) C->D E 2-Aryl-5-alkynyl-4-fluoropyridine D->E

Caption: A typical sequential cross-coupling workflow for this compound.

Diagram 2: Cost vs. Versatility Logic

G A High Cost E This compound A->E leads to B High Versatility B->E leads to C Low Cost F 2-Bromo-5-fluoropyridine C->F leads to D Low Versatility D->F leads to

Caption: Relationship between cost and synthetic versatility for pyridine building blocks.

Conclusion

This compound represents a highly versatile, albeit premium-priced, building block for complex organic synthesis. Its primary benefit lies in the predictable and selective reactivity of its three distinct halogen substituents, which allows for intricate molecular design and the efficient construction of highly functionalized pyridine derivatives.

Cost-Benefit Summary:

  • High-Cost, High-Reward: The high initial cost of this compound is a significant consideration. However, for complex, multi-step syntheses where regioselectivity is paramount, the investment can be justified by potentially higher overall yields, reduced purification challenges, and shorter synthetic routes compared to using less functionalized precursors that may require additional steps for halogen introduction or protection/deprotection.

  • Alternatives for Simpler Syntheses: For less complex synthetic targets, more economical alternatives such as 2-bromo-4-iodopyridine or 5-bromo-2-iodopyridine offer excellent versatility for sequential couplings at a fraction of the cost. For single functionalization, simple bromofluoropyridines are the most cost-effective choice.

Ultimately, the decision to use this compound should be based on a careful evaluation of the specific synthetic goals, the complexity of the target molecule, and the overall project budget. For researchers pushing the boundaries of molecular design in drug discovery and materials science, the unique capabilities of this tri-halogenated pyridine may well outweigh its premium price tag.

References

Safety Operating Guide

Essential Safety and Operational Guide for 5-Bromo-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals. This guide details the essential personal protective equipment (PPE), handling protocols, and disposal procedures for 5-Bromo-4-fluoro-2-iodopyridine to ensure laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE based on the potential hazards of this and structurally similar halogenated pyridines.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EU EN166 or US NIOSH standards. A face shield should be worn over goggles when a splash hazard exists.[1]To protect against splashes and vapors that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant, impervious gloves such as nitrile rubber, inspected before use.[4][5] Double gloving may be necessary for tasks with a higher risk of exposure.[6]To prevent skin contact, which may be harmful.[7] Gloves should be changed immediately upon contamination.[5][6]
Body Protection A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[1][6] Clothing worn underneath should be made of natural fibers like cotton.[6]To protect against accidental skin contact and contamination of personal clothing.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][7] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][5]To prevent inhalation of harmful dust, vapors, or mests.[4]
Foot Protection Closed-toe shoes that cover the entire foot are mandatory.[6]To protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Proper handling and storage are critical to minimize exposure and maintain the integrity of this compound.

Preparation:

  • Ensure a safety shower and eyewash station are readily accessible and in good working order.[1]

  • The designated work area, typically a chemical fume hood, should be clean and uncluttered.[1][6]

  • Verify that all necessary PPE is available and in good condition.[6]

Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[8]

  • Do not eat, drink, or smoke in the work area.[1]

  • Keep the container tightly closed when not in use.[2][7]

Post-Handling:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[6]

  • Decontaminate the work surface and any equipment used.[6]

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

Waste Identification and Segregation:

  • Solid Waste: Place any solid this compound waste and contaminated disposable materials (e.g., weighing paper, gloves, bench paper) into a designated, sealable, and clearly labeled "Halogenated Organic Solid Waste" container.[9]

  • Liquid Waste: Collect any solutions containing this compound in a designated, sealable, and clearly labeled "Halogenated Organic Liquid Waste" container.[9]

Storage and Disposal:

  • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[2][4]

  • Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company.[9]

  • Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[9]

Experimental Protocols

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

Accidental Release Measures:

  • Evacuate personnel to a safe area.[8]

  • Ensure adequate ventilation.[8]

  • Avoid dust formation.[8]

  • Wear appropriate personal protective equipment.[8]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[8]

  • Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8]

Workflow for Safe Handling and Disposal

cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_ppe Inspect and Don PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_safety Verify Safety Equipment (Eyewash, Shower) prep_area->prep_safety handling_weigh Weigh/Measure Compound prep_safety->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction handling_cleanup Clean Work Area and Equipment handling_reaction->handling_cleanup disposal_segregate Segregate Halogenated Waste handling_cleanup->disposal_segregate disposal_container Store in Labeled, Sealed Container disposal_segregate->disposal_container disposal_pickup Arrange for Professional Disposal disposal_container->disposal_pickup end_process End of Process disposal_pickup->end_process start Start: Handling this compound start->prep_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.